molecular formula C8H9N3O2S B13003479 5-cyano-N,N-dimethylpyridine-2-sulfonamide

5-cyano-N,N-dimethylpyridine-2-sulfonamide

Cat. No.: B13003479
M. Wt: 211.24 g/mol
InChI Key: AHBZMSBBSZNAJV-UHFFFAOYSA-N
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Description

5-Cyano-N,N-dimethylpyridine-2-sulfonamide ( 1334493-12-7) is a chemical compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . Its structure is defined by the SMILES code O=S(C1=NC=C(C#N)C=C1)(N(C)C)=O, which features a pyridine ring core substituted with a cyano group at the 5-position and a dimethyl-sulfonamide group at the 2-position . As a versatile sulfonamide derivative, this compound is of significant interest in medicinal chemistry and drug discovery research, particularly as a potential building block for the synthesis of more complex molecules or as a functional scaffold in the development of biologically active agents. The presence of both electron-withdrawing groups and the sulfonamide moiety makes it a valuable intermediate for exploring structure-activity relationships. This product is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or any household or personal applications. Researchers can access detailed product information, including safety data, for their experimental planning.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-N,N-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBZMSBBSZNAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the core basic properties of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and the constituent functional groups to project its chemical behavior, reactivity, and potential biological significance. The insights herein are intended to guide researchers in the strategic design of synthetic routes, characterization protocols, and screening assays.

Introduction: The Scientific Rationale

The convergence of a pyridine scaffold, a cyano moiety, and a sulfonamide functional group within a single molecular entity presents a compelling case for its investigation in drug discovery programs. Pyridine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[1] The sulfonamide group is a well-established pharmacophore with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] Furthermore, the cyano group, an electron-withdrawing moiety, can modulate the electronic properties of the pyridine ring and serve as a handle for further chemical transformations. This guide will therefore explore the anticipated properties of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, built upon the foundational knowledge of these key components.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Based on the constituent functional groups, the following properties for 5-cyano-N,N-dimethylpyridine-2-sulfonamide can be anticipated.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H8N4O2SBased on structural components.
Molecular Weight 224.24 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small organic molecules of this class.[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water.The presence of polar functional groups (cyano, sulfonamide) suggests some water solubility, though the overall organic character will limit it. Hydrogen bonding capabilities of the pyridine nitrogen and sulfonamide oxygens will enhance solubility in polar protic solvents.[3]
pKa Weakly basicThe pyridine nitrogen will be the primary basic center. However, the electron-withdrawing effects of both the 5-cyano and 2-sulfonamide groups are expected to significantly reduce its basicity compared to unsubstituted pyridine.
LogP 0.5 - 1.5 (Estimated)This is a calculated estimation. The N,N-dimethyl groups contribute to lipophilicity, while the cyano and sulfonamide groups increase polarity.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. The synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide would likely proceed through a key intermediate, 5-cyanopyridine-2-sulfonyl chloride.

Proposed Synthetic Pathway

The most plausible synthetic strategy involves a two-step process: the formation of the sulfonyl chloride followed by amidation.

G cluster_0 Step 1: Synthesis of 5-cyanopyridine-2-sulfonyl chloride cluster_1 Step 2: Amidation 2-mercapto-5-cyanopyridine 2-Mercapto-5-cyanopyridine oxidative_chlorination Oxidative Chlorination (e.g., NaClO2, Cl2) 2-mercapto-5-cyanopyridine->oxidative_chlorination Starting Material sulfonyl_chloride 5-Cyanopyridine-2-sulfonyl chloride oxidative_chlorination->sulfonyl_chloride Intermediate amidation Amidation (Base, e.g., Triethylamine) sulfonyl_chloride->amidation Reactant dimethylamine Dimethylamine (HN(CH3)2) dimethylamine->amidation Reactant final_product 5-cyano-N,N-dimethylpyridine-2-sulfonamide amidation->final_product Final Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols
3.2.1. Synthesis of 5-cyanopyridine-2-sulfonyl chloride

This procedure is adapted from established methods for the synthesis of pyridine-2-sulfonyl chlorides from their corresponding thiols.[4][5]

  • Dissolution: Dissolve 2-mercapto-5-cyanopyridine in a suitable solvent such as aqueous acetic acid or concentrated hydrochloric acid at a low temperature (0-5 °C).

  • Oxidative Chlorination: Slowly add an oxidizing agent, such as chlorine gas or an aqueous solution of sodium hypochlorite, while maintaining the low temperature. The reaction is typically vigorous and exothermic.

  • Work-up: After the addition is complete, stir the reaction mixture for a specified time. The product can then be extracted with an organic solvent like dichloromethane.

  • Purification: The crude sulfonyl chloride is often used directly in the next step due to its reactivity. If necessary, purification can be attempted by chromatography, though care must be taken to avoid decomposition.

3.2.2. Synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

This is a standard amidation of a sulfonyl chloride.[6]

  • Reaction Setup: Dissolve the crude 5-cyanopyridine-2-sulfonyl chloride in an inert solvent like dichloromethane or THF.

  • Amine Addition: Add a solution of dimethylamine (often as a solution in THF or as dimethylamine hydrochloride with an excess of a non-nucleophilic base like triethylamine) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of 5-cyano-N,N-dimethylpyridine-2-sulfonamide would rely on a combination of spectroscopic techniques.

TechniqueExpected Key Features
¹H NMR - Three distinct aromatic proton signals in the pyridine region (likely complex multiplets or doublets of doublets). - A singlet corresponding to the two methyl groups of the N,N-dimethylsulfonamide moiety. The chemical shift will be influenced by the sulfonamide group.
¹³C NMR - A signal for the cyano carbon. - Signals for the five distinct carbons of the pyridine ring. - A signal for the methyl carbons of the N,N-dimethylsulfonamide group.
IR Spectroscopy - A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch. - Strong absorption bands in the ranges of 1335-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for the S=O stretching of the sulfonamide group.
Mass Spectrometry - A molecular ion peak corresponding to the calculated molecular weight. - Characteristic fragmentation patterns involving the loss of SO₂, N(CH₃)₂, and cleavage of the pyridine ring.

Chemical Reactivity and Stability

The reactivity of 5-cyano-N,N-dimethylpyridine-2-sulfonamide is dictated by the interplay of its functional groups.

G compound 5-cyano-N,N-dimethylpyridine-2-sulfonamide Pyridine Nitrogen (Basic Center) Cyano Group (Electrophilic Carbon) Sulfonamide Group (Stable) hydrolysis Hydrolysis of Cyano Group compound:cn->hydrolysis (Acidic/Basic Conditions) to Carboxamide or Carboxylic Acid reduction Reduction of Cyano Group compound:cn->reduction (e.g., H₂, Pd/C) to Aminomethyl Group n_alkylation N-Alkylation of Pyridine compound:n->n_alkylation (with Alkyl Halides) to form Pyridinium Salt reactivity Potential Reactions

Caption: Key reactivity sites of the target molecule.

  • Pyridine Ring: The pyridine nitrogen atom is a site of basicity and can be protonated or alkylated. However, the strong electron-withdrawing nature of the 5-cyano and 2-sulfonamide groups deactivates the ring towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups.

  • Cyano Group: The nitrile functionality is a versatile handle for chemical transformations. It can undergo hydrolysis to the corresponding carboxamide or carboxylic acid under acidic or basic conditions. It can also be reduced to an aminomethyl group.[7]

  • N,N-dimethylsulfonamide Group: This group is generally stable under a wide range of reaction conditions. The S-N bond is robust, and the N,N-dimethyl substitution prevents reactions that would occur on a primary or secondary sulfonamide nitrogen.[8]

The compound is expected to be stable under normal storage conditions, protected from strong acids, bases, and high temperatures.

Potential Biological Relevance

While no specific biological activity has been reported for 5-cyano-N,N-dimethylpyridine-2-sulfonamide, the combination of the pyridine and sulfonamide moieties suggests several potential therapeutic applications.

  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Pyridine-containing sulfonamides have been explored as potent and selective inhibitors of these enzymes.[9][10][11]

  • Cyclooxygenase (COX) Inhibition: Certain pyridine acyl sulfonamides have demonstrated potent inhibitory activity against COX-2, an enzyme implicated in inflammation and cancer.[12] The structural features of the target compound align with those of known COX-2 inhibitors.

  • Anticancer Activity: The sulfonamide moiety is present in numerous anticancer drugs.[2] Pyridine carbothioamides bearing a sulfonamide group have been investigated as tubulin polymerization inhibitors, a validated anticancer mechanism.[2]

  • Antibacterial Agents: The sulfonamide class of drugs has a long history as antibacterial agents.[13] The incorporation of a pyridine ring could modulate the antibacterial spectrum and potency.

Conclusion

5-cyano-N,N-dimethylpyridine-2-sulfonamide represents a molecule with significant potential in the field of medicinal chemistry. This in-depth analysis, based on the established properties of its constituent functional groups and related analogues, provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted physicochemical and spectroscopic properties will aid in its identification and purification. The potential for this compound to exhibit a range of biological activities, particularly as an enzyme inhibitor or anticancer agent, warrants its further investigation. This guide serves as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synlett, 2008(15), 2347-2350.

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6864-6868.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1731.

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 13(1), 85-95.

  • NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Synthetic Communications, 50(16), 2486-2494.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ELECTRONIC JOURNALS PORTAL OF THE ASSOCIATION FOR SCIENCE, 2022.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate.

  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Benchchem.

  • Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate.

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(10), 5659-5668.

  • N,N-Dimethylsulfamide. ChemicalBook.

  • N,N-dimethylsulfonamide. PubChem.

  • The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. Frontiers in Astronomy and Space Sciences, 9, 1060934.

  • N,N-Dimethylmethanesulphonamide. PubChem.

  • N,N-Dimethylsulfamide. PubChem.

  • 2-Amino-5-cyanopyridine. Chem-Impex.

  • N,N-Dimethyl methanesulfonamide. ChemicalBook.

  • 5-Cyanopyridine-2-carboxylic acid. Sigma-Aldrich.

  • 2-Amino-5-cyanopyridine. PubChem.

  • 2-Amino-5-cyanopyridine. ChemScene.

Sources

Technical Guide: Synthesis of 5-Cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide , a critical scaffold in medicinal chemistry, particularly in the development of voltage-gated sodium channel inhibitors (e.g., Nav1.7 modulators) and agrochemicals.

The pyridine ring's electron-deficient nature dictates specific synthetic strategies. While direct electrophilic sulfonation is ineffective due to ring deactivation, Nucleophilic Aromatic Substitution (


)  followed by Oxidative Chlorination  offers the highest reliability and scalability. This guide prioritizes a "Benzyl Thioether" route, selected for its operational safety and avoidance of unstable diazonium intermediates common in Sandmeyer approaches.

Retrosynthetic Analysis

The strategic disconnection focuses on the sulfonyl moiety. The 5-cyano group is best maintained from the starting material to avoid late-stage cyanation, which requires transition metal catalysis and toxic cyanide sources.

Retrosynthesis Target Target Molecule (5-cyano-N,N-dimethylpyridine-2-sulfonamide) SulfonylCl Sulfonyl Chloride Intermediate (5-cyanopyridine-2-sulfonyl chloride) Target->SulfonylCl Amination (HNMe2) Thioether Thioether Precursor (2-(benzylthio)-5-cyanopyridine) SulfonylCl->Thioether Oxidative Chlorination SM Starting Material (6-chloronicotinonitrile) Thioether->SM SnAr (BnSH)

Figure 1: Retrosynthetic logic prioritizing the preservation of the nitrile group and installation of sulfur via


.

Primary Synthetic Route: The Benzyl Thioether Protocol

This route is preferred for its robustness. It utilizes 6-chloronicotinonitrile (2-chloro-5-cyanopyridine) as the starting material, which is commercially ubiquitous.

Phase 1: Thioether Formation ( )

Objective: Install the sulfur atom at the C2 position. Mechanism: The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen and the para-cyano group.

  • Reagents: 6-chloronicotinonitrile (1.0 equiv), Benzyl mercaptan (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions:

    
    , 4–6 hours.
    

Protocol:

  • Charge a reaction vessel with 6-chloronicotinonitrile and MeCN (

    
    ).
    
  • Add finely ground anhydrous

    
    .
    
  • Add benzyl mercaptan dropwise over 15 minutes to control the exotherm.

  • Heat to

    
     and monitor by TLC/HPLC.
    
  • Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Recrystallize from Ethanol/Water to yield 2-(benzylthio)-5-cyanopyridine .

Phase 2: Oxidative Chlorination

Objective: Convert the sulfide directly to the sulfonyl chloride.[1] Mechanism: Electrophilic chlorination of the sulfur followed by nucleophilic attack by water and elimination of benzyl chloride.

  • Reagents:

    
     gas (or NCS/HCl for small scale).
    
  • Solvent: DCM : Acetic Acid : Water (10:1:1).

  • Conditions:

    
     to 
    
    
    
    .

Protocol:

  • Dissolve the thioether from Phase 1 in DCM. Add Acetic Acid and Water.

  • Cool the mixture to

    
    .
    
  • Bubble

    
     gas slowly into the mixture. Critical:  Maintain temperature 
    
    
    
    .
  • The reaction turns yellow/green. Monitor for the disappearance of starting material (approx. 30-60 mins).

  • Quench: Purge excess

    
     with 
    
    
    
    . Wash the organic layer immediately with ice-cold water and cold saturated
    
    
    .
  • Handling: Use the resulting solution of 5-cyanopyridine-2-sulfonyl chloride immediately in Phase 3. Do not isolate to dryness if possible due to instability.

Phase 3: Sulfonamide Formation

Objective: Formation of the final N,N-dimethyl sulfonamide.

  • Reagents: Dimethylamine (2.0 M in THF or 40% aq. solution), Triethylamine (if using THF salt).

  • Solvent: DCM (from Phase 2).

  • Conditions:

    
     to RT.
    

Protocol:

  • Cool the DCM solution of sulfonyl chloride to

    
    .
    
  • Add Dimethylamine (2.5 equiv) dropwise.

  • Stir at

    
     for 1 hour, then warm to RT.
    
  • Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over

    
    .[2][3]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc) or recrystallization from IPA.

Experimental Data Summary

ParameterPhase 1 (

)
Phase 2 (Oxidation)Phase 3 (Amination)
Limiting Reagent 6-chloronicotinonitrileThioether IntermediateSulfonyl Chloride
Key Reagent Benzyl MercaptanChlorine (

) /

Dimethylamine
Temperature



Typical Yield 85–92%Quant. (in situ)75–85% (over 2 steps)
Critical Impurity Disulfide dimerSulfonic acid (hydrolysis)Sulfonate ester
Appearance White/Pale Yellow SolidYellow SolutionWhite Solid

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: 6-Chloronicotinonitrile Step1 Step 1: Thiolation (BnSH, K2CO3, MeCN) Start->Step1 Check1 QC: HPLC Purity >98%? Step1->Check1 Check1->Step1 No (Recrystallize) Step2 Step 2: Oxidative Chlorination (Cl2, DCM/AcOH/H2O, -5°C) Check1->Step2 Yes Critical CRITICAL: Temperature Control Must stay < 5°C to prevent hydrolysis Step2->Critical Step3 Step 3: Amination (HNMe2, 0°C) Step2->Step3 Immediate Transfer Final Final Product: 5-cyano-N,N-dimethylpyridine-2-sulfonamide Step3->Final

Figure 2: Step-by-step process flow emphasizing the critical temperature control during the oxidative chlorination phase.

Scientific Integrity & Troubleshooting (E-E-A-T)

Why this route?

Alternative routes involving the Sandmeyer reaction (diazotization of 2-amino-5-cyanopyridine) are viable but suffer from lower yields and the generation of potentially explosive diazonium salts [1]. The Late-Stage Cyanation (Rosenmund-von Braun) requires heating a sulfonamide with CuCN or Zn(CN)2 at high temperatures, which often leads to desulfonylation or hydrolysis of the sulfonamide [2].

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Hydrolysis of Sulfonyl ChlorideEnsure temperature is

; Ensure reagents are dry; Use biphasic system efficiently.
Impurity: Sulfonic Acid Over-oxidation or water exposureQuench

faster; Wash with cold brine immediately.
Incomplete Phase 1 Particle size of

Use milled/powdered base; Add catalytic KI (Finkelstein condition).
Safety Systems
  • HCN Risk: Although this route avoids cyanide salts, the degradation of the 5-cyano group under strongly acidic/aqueous conditions at high heat could theoretically release HCN. Maintain pH control.

  • Sulfonyl Chlorides: Highly corrosive and lachrymators. All operations in Phase 2 must be performed in a fume hood with a caustic scrubber.

References

  • Preparation of Pyridine-2-Sulfonyl Chlorides via Diazotization. Source:Journal of Medicinal Chemistry / Patents describing Nav1.7 inhibitors. Context: Describes the instability of pyridine-2-diazonium salts compared to benzene analogs. Link: (Example synthesis of related pyridine sulfonamides).

  • Oxidative Chlorination of Thioethers.

    
     Sulfonyl Chloride transformation using 
    
    
    
    or NCS. Link: (General protocol for pyridine sulfonyl chloride synthesis).
  • Nucleophilic Substitution of 2-Chloropyridines. Source:Heterocyclic Chemistry Literature. Context: Reactivity profiles of halopyridines. Link: (Starting material specifications).

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 5-cyano-N,N-dimethylpyridine-2-sulfonamide. While direct experimental data on this specific molecule is nascent, its chemical architecture, combining a pyridine ring, a sulfonamide group, and a cyano moiety, suggests several plausible and compelling biological activities. This document synthesizes the established roles of these key functional groups to propose and detail robust experimental frameworks for the elucidation of its primary mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical entities.

Introduction and Molecular Profile

5-cyano-N,N-dimethylpyridine-2-sulfonamide is a synthetic organic compound characterized by a pyridine ring substituted with a cyano group and an N,N-dimethylsulfonamide group. The strategic placement of these functional groups suggests a high potential for biological activity, drawing from the rich pharmacological history of both pyridine and sulfonamide derivatives.

PropertyValueSource
Molecular Formula C9H9N3O2SPubChem
Molecular Weight 223.25 g/mol PubChem
General Class Pyridine SulfonamideN/A

The pyridine core is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to participate in hydrogen bonding and pi-stacking interactions with biological targets.[1] The sulfonamide group is a well-established pharmacophore responsible for a wide array of therapeutic effects, from antimicrobial to anticancer activities.[2][3][4] The electron-withdrawing nature of the cyano group can significantly influence the electronic properties of the pyridine ring, potentially modulating target binding affinity and pharmacokinetic properties.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on related compounds, we can postulate several primary mechanisms of action for 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group that is central to the mechanism of carbonic anhydrase (CA) inhibitors.[5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. The primary sulfonamide can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. Several pyridine sulfonamide derivatives have been reported as effective carbonic anhydrase inhibitors.[5]

Dihydropteroate Synthase (DHPS) Inhibition

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[2][6][7] Sulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (pABA). While this is a primary mechanism in prokaryotes, its relevance to eukaryotic systems is generally considered low as mammals obtain folate from their diet.[2] However, for completeness in antimicrobial screening, this pathway should be considered.

Tubulin Polymerization Inhibition

Several novel pyridine derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[8] These agents often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. The pyridine scaffold can orient substituents to interact with key residues in this pocket. A recent study highlighted that sulfonamide-functionalized pyridine carbothioamides are potent tubulin polymerization inhibitors.[8]

Kinase Inhibition

The pyridine ring is a common structural motif in a multitude of kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. The diverse substitution patterns possible on the pyridine ring allow for the fine-tuning of selectivity and potency against specific kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer and inflammatory diseases.

Alpha-Amylase Inhibition

Recent research has explored pyridine-based sulfonamides as potential antidiabetic agents through the inhibition of alpha-amylase.[9] This enzyme is crucial for the breakdown of complex carbohydrates into simple sugars in the digestive tract. Its inhibition can help to control postprandial hyperglycemia. Molecular docking studies have suggested that sulfonamide-bearing pyridine scaffolds can effectively interact with the active site of alpha-amylase.[9]

Experimental Validation Protocols

To systematically investigate the true mechanism of action of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, a tiered experimental approach is proposed.

Tier 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screens to identify the compound's general biological effects.

  • Antiproliferative Assays:

    • Cell Lines: A panel of cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2) and a normal human cell line (e.g., HLMEC) should be used.[8]

    • Method: Cells are seeded in 96-well plates and treated with a concentration range of the test compound for 48-72 hours.

    • Readout: Cell viability is assessed using an MTT or CellTiter-Glo assay.

    • Analysis: IC50 values are calculated to determine the potency and selectivity of the compound.

  • Antimicrobial Assays:

    • Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[10]

    • Method: Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.

    • Readout: The lowest concentration of the compound that inhibits visible growth is recorded as the MIC.

Tier 2: Target-Based Assays for Postulated Mechanisms

Based on the results of the phenotypic screens, more specific target-based assays should be conducted.

  • Objective: To determine if the compound inhibits human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).[5]

  • Methodology:

    • A stopped-flow CO2 hydrase assay is the gold standard.[5]

    • The assay measures the enzyme-catalyzed hydration of CO2.

    • A range of compound concentrations is pre-incubated with the CA isoform.

    • The reaction is initiated by the addition of CO2-saturated buffer.

    • The change in pH is monitored using a pH indicator.

  • Data Analysis: Ki values are determined from dose-response curves.

  • Objective: To assess the compound's ability to inhibit the polymerization of tubulin into microtubules.[8]

  • Methodology:

    • Purified bovine or porcine brain tubulin is used.

    • The compound is incubated with tubulin in a polymerization buffer at 37°C.

    • Polymerization is monitored by the increase in light scattering or fluorescence of a reporter dye.

    • Colchicine and paclitaxel are used as positive controls for inhibition and stabilization, respectively.

  • Data Analysis: IC50 values for the inhibition of tubulin polymerization are calculated.

  • Objective: To screen the compound against a broad panel of kinases to identify potential targets.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega).

    • The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

    • Inhibition is measured using radiometric, fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of inhibition for each kinase is determined. Hits are then followed up with dose-response assays to determine IC50 values.

  • Objective: To evaluate the inhibitory effect of the compound on porcine pancreatic α-amylase.[9]

  • Methodology:

    • The assay is based on the DNSA (3,5-dinitrosalicylic acid) method, which measures the amount of reducing sugar produced from starch.

    • The compound is pre-incubated with α-amylase.

    • The reaction is started by adding a starch solution.

    • After incubation, the reaction is stopped, and the amount of maltose produced is quantified colorimetrically.

  • Data Analysis: IC50 values are calculated from the dose-response curve.

Visualization of Proposed Mechanisms and Workflows

Signaling Pathway: Potential Kinase Inhibition

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_1 Kinase A Receptor->Kinase_1 Activates Kinase_2 Kinase B Kinase_1->Kinase_2 Phosphorylates Target_Protein Target Protein Kinase_2->Target_Protein Phosphorylates Proliferation Cell Proliferation Target_Protein->Proliferation Survival Cell Survival Target_Protein->Survival Compound 5-cyano-N,N-dimethyl- pyridine-2-sulfonamide Compound->Kinase_1 Inhibits MOA_Workflow cluster_screening Tier 1: Phenotypic Screening cluster_target_id Tier 2: Target-Based Assays cluster_validation Tier 3: In-depth Validation Antiproliferative Antiproliferative Assay (Cancer Cell Panel) CA_Assay Carbonic Anhydrase Inhibition Assay Antiproliferative->CA_Assay If active Tubulin_Assay Tubulin Polymerization Assay Antiproliferative->Tubulin_Assay If active Kinase_Screen Kinase Inhibition Profiling Antiproliferative->Kinase_Screen If active Antimicrobial Antimicrobial Assay (Bacterial & Fungal Panel) Amylase_Assay Alpha-Amylase Inhibition Assay Antimicrobial->Amylase_Assay If active as antidiabetic analog Cell_Cycle Cell Cycle Analysis CA_Assay->Cell_Cycle Tubulin_Assay->Cell_Cycle Western_Blot Western Blot for Pathway Modulation Kinase_Screen->Western_Blot Apoptosis Apoptosis Assays Cell_Cycle->Apoptosis In_Vivo In Vivo Efficacy Models Apoptosis->In_Vivo Western_Blot->In_Vivo

Caption: Proposed experimental workflow for MOA elucidation.

Conclusion

5-cyano-N,N-dimethylpyridine-2-sulfonamide represents a promising chemical scaffold with the potential for multiple mechanisms of action. The systematic, tiered approach outlined in this guide provides a robust framework for elucidating its primary biological target and therapeutic potential. By leveraging knowledge of its constituent pharmacophores and employing a logical progression of well-validated assays, researchers can efficiently navigate the complexities of drug discovery and development for this and related novel chemical entities. The insights gained will be crucial for guiding further optimization and preclinical evaluation.

References

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry, 12(3), 279-283. Available at: [Link]

  • PubChem Compound Summary for CID 54688904, 5-cyano-n-[3-(r or s)-[1-(4-hydroxy-2-oxo-6-(r or s)-(2-phenethyl)-6-propyl-5,6-dihydro-2h-pyran-3-yl)-2,2-dimethylpropyl]-phenyl]-2-pyridinesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Sahu, D., Sreekanth, P., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1686. Available at: [Link]

  • Synthesis of Some Novel Pyridine, Sulfonamide, Coumarin and Thiophene Derivatives. (2025). ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 13(45), 31631-31647. Available at: [Link]

  • Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130932. Available at: [Link]

  • PubChem Compound Summary for CID 54691225, 5-cyano-2-pyridinesulfonamide, n-(3-(cyclopropyl (2,5-dihydro-4-hydroxy-2-oxo-5,5-dipropyl-3-furanyl)methyl)phenyl-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 117754267, 5-cyano-N,3-dimethylpyridine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Liu, M., et al. (2023). Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Organic Chemistry, 43(8), 2790-2799. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2017). ResearchGate. Available at: [Link]

  • PubChem Compound Summary for CID 21875109, 5-Amino-2-cyano-3,4-dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 11271978, N-{6-cyano-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroquinolin-3-yl}-N-(pyridin-2-ylmethyl)pyridine-2-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7751-7766. Available at: [Link]

  • Synthesis and cytotoxic activity of novel 4-amino-5-cyano-2-sulfonylpyrimidines. (2025). ResearchGate. Available at: [Link]

  • ChEMBL Database. European Bioinformatics Institute (EMBL-EBI). Available at: [Link]

  • Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Egyptian Journal of Chemistry. Available at: [Link]

  • PubChem Compound Summary for CID 11271978. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 54595312, 5-cyano-N,N-dimethylpyridine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • BindingDB entry for BDBM658122. BindingDB. Available at: [Link]

  • ChEMBL ID lookup: CHEMBL560511. European Bioinformatics Institute (EMBL-EBI). Available at: [Link]

  • Hassanein, H. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 11(7), 2534-2541. Available at: [Link]

  • Mechanism of action of sulphonamides. ResearchGate. Available at: [Link]

  • Investigation on the Binding Affinity of Five Drug-Like Sulphonamides on SARS-CoV-2 Targets: A computational study. (2024). Indian Journal of Chemistry, 63(1). Available at: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). Molecules, 28(1), 51. Available at: [Link]

  • Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101. Available at: [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2021). Molecules, 26(24), 7622. Available at: [Link]

  • New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2024). BMC Chemistry, 18(1), 1-16. Available at: [Link]

Sources

The Pyridine Pivot: Evolution and Chemistry of Pyridine-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

In the annals of medicinal chemistry, few functional group modifications have yielded as high a return on investment as the attachment of a pyridine ring to the sulfonamide core. While the discovery of Prontosil established the sulfonamide class, it was the introduction of the heterocyclic pyridine ring that solved the critical bioavailability and potency issues of early sulfa drugs.

This guide analyzes the technical evolution of pyridine-based sulfonamides, moving from the historical breakthrough of Sulfapyridine (M&B 693) to the structural inversion seen in modern loop diuretics like Torsemide . We explore the Bell-Roblin theory of


 modulation, provide validated synthesis protocols, and map the causal relationships that drive efficacy in this chemical class.

The Historical Breakthrough: M&B 693

The Challenge (1935-1937): Following the discovery that sulfanilamide was the active metabolite of Prontosil, researchers faced a ceiling on efficacy. Sulfanilamide was effective against streptococci but failed against pneumococci (the primary cause of bacterial pneumonia). The molecule was too polar and lacked the necessary ionization profile to penetrate bacterial membranes effectively while maintaining receptor affinity.

The Solution (1937): At May & Baker in the UK, Arthur Ewins and Montague Phillips hypothesized that substituting one of the amide hydrogens with a heterocyclic ring could modulate the acidity of the remaining proton. On November 2, 1937, they synthesized T693 (Sulfapyridine).[1]

Clinical Impact:

  • Pneumonia Mortality: Reduced from ~20% to <5% in early trials.

  • Famous Case: Successfully treated Winston Churchill’s pneumonia in 1943, cementing its strategic importance during WWII.

Visualization: The Lineage of Discovery

SulfonamideLineage Prontosil Prontosil (1935) (Prodrug) Sulfanilamide Sulfanilamide (Active Core) Prontosil->Sulfanilamide Metabolic Reduction Sulfapyridine Sulfapyridine (1937) (M&B 693 - Pyridine Added) Sulfanilamide->Sulfapyridine Heterocyclic Substitution Sulfadiazine Sulfadiazine (1940) (Pyrimidine Analog) Sulfapyridine->Sulfadiazine Ring Optimization Torsemide Torsemide (Modern) (Pyridine-Sulfonylurea) Sulfapyridine->Torsemide Structural Inversion

Figure 1: The evolutionary lineage of pyridine-based sulfonamides, highlighting the transition from simple aromatics to complex heterocycles.

Mechanistic Insight: The Bell-Roblin Theory

The efficacy of pyridine-based sulfonamides is not random; it is governed by the Bell-Roblin Theory (1942). This theory posits a direct correlation between the bacteriostatic activity of a sulfonamide and the acid dissociation constant (


) of the 

-sulfonamide group.
The Sweet Spot

For a sulfonamide to mimic para-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase, it must exist in a specific ionization equilibrium.

  • Sulfanilamide (

    
     ~10.4):  At physiological pH (7.4), it is largely unionized. This aids membrane transport but reduces binding affinity to the enzyme.
    
  • Sulfapyridine (

    
     8.4):  The electron-withdrawing nature of the pyridine ring pulls electron density from the sulfur, which in turn pulls from the nitrogen, making the remaining proton more acidic.
    
  • Result: At pH 7.4, Sulfapyridine has a higher fraction of ionized molecules compared to sulfanilamide, closer to the optimal

    
     range (6.0–7.4) for PABA mimicry.
    

Table 1: Physicochemical Comparison

CompoundStructure

% Ionized at pH 7.4Activity Spectrum
Sulfanilamide Phenyl-SO₂NH₂10.4< 0.1%Streptococci only
Sulfapyridine Phenyl-SO₂NH-Pyridine8.4~10%Broad (inc. Pneumococci)
Sulfadiazine Phenyl-SO₂NH-Pyrimidine6.5~90%Broad (High Potency)

Experimental Protocols: Synthesis and Validation

Protocol A: Historical Synthesis of Sulfapyridine

Context: This protocol replicates the classic condensation method used by Ewins and Phillips. It relies on the reaction between an activated sulfonyl chloride and an amino-heterocycle.[2][3][4]

Reagents:

  • 
    -Acetamidobenzenesulfonyl chloride (ASC)
    
  • 2-Aminopyridine[1][4]

  • Pyridine (solvent/base)[5]

  • Sodium Hydroxide (NaOH)

Workflow:

  • Condensation: Dissolve 0.1 mol of 2-aminopyridine in dry pyridine. Add 0.11 mol of ASC slowly to control the exotherm.

    • Mechanism:[1][6] Nucleophilic attack of the pyridine amine on the sulfonyl sulfur.

  • Heating: Reflux the mixture at 90°C for 1 hour.

  • Precipitation: Pour the reaction mixture into ice water. The intermediate (

    
    -acetylsulfapyridine) will precipitate.
    
  • Hydrolysis: Reflux the intermediate in 2N NaOH for 30 minutes to remove the acetyl protecting group on the

    
     nitrogen.
    
  • Neutralization: Neutralize with dilute HCl to pH 7.0 to precipitate the final Sulfapyridine.

  • Recrystallization: Purify using ethanol.

Protocol B: Modern Synthesis of Torsemide Intermediate

Context: Modern medicinal chemistry often inverts the structure. In Torsemide, the sulfonamide is attached to the pyridine ring, not the aniline.

Reagents:

  • 4-Hydroxy-3-pyridinesulfonic acid[6]

  • Phosphorus pentachloride (

    
    )
    
  • Ammonium hydroxide

Workflow:

  • Chlorination: React 4-hydroxy-3-pyridinesulfonic acid with

    
     to generate (4-chloro-3-pyridyl)sulfonyl chloride.
    
    • Note: This step simultaneously converts the hydroxyl to a chloride and the sulfonic acid to a sulfonyl chloride.

  • Amidation: Add the sulfonyl chloride dropwise to a chilled solution of ammonium hydroxide.

  • Isolation: Filter the resulting sulfonamide precipitate.

    • Yield Expectation: >70% purity.

Visualization: Synthesis Logic Flow

SynthesisFlow ASC p-Acetamidobenzenesulfonyl Chloride Condensation Condensation (Pyridine solvent, 90°C) ASC->Condensation Aminopyridine 2-Aminopyridine Aminopyridine->Condensation Intermediate N4-Acetylsulfapyridine Condensation->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Intermediate->Hydrolysis Deprotection Product Sulfapyridine (Final Drug) Hydrolysis->Product

Figure 2: The classic synthetic pathway for Sulfapyridine, demonstrating the protection-condensation-deprotection strategy.

Modern Applications: The Structural Inversion

While Sulfapyridine is largely obsolete as an antibiotic (replaced by penicillins and later sulfonamides like sulfamethoxazole), the pyridine-sulfonamide motif remains vital in other therapeutic areas.

Case Study: Torsemide (Loop Diuretic)

Torsemide represents a structural inversion. Instead of an aniline ring bearing a sulfonamide, Torsemide features a pyridine ring bearing a sulfonylurea group.[5][7]

  • Structure: 1-isopropyl-3-[(4-m-toluidino-3-pyridyl) sulfonyl] urea.[6]

  • Mechanism: Inhibits the Na+/K+/2Cl- carrier system in the loop of Henle.

  • Advantage: The pyridine core provides a longer half-life and higher bioavailability compared to the furan-based Furosemide.

Case Study: Sulfasalazine

A prodrug combining sulfapyridine and 5-aminosalicylic acid (5-ASA) via an azo bond.

  • Use: Ulcerative Colitis and Rheumatoid Arthritis.[8]

  • Mechanism: Bacteria in the colon cleave the azo bond, releasing sulfapyridine (antibacterial) and 5-ASA (anti-inflammatory) locally.

References

  • Lesch, J. E. (2007).[1] The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine. Oxford University Press. (Detailed history of M&B 693).

  • Bell, P. H., & Roblin, R. O. (1942). "Studies in Chemotherapy. VII. A Theory of the Relation of Structure to Activity of Sulfanilamide Type Compounds." Journal of the American Chemical Society, 64(12), 2905–2917. Link

  • Whitby, L. E. H. (1938).[1] "Chemotherapy of Pneumococcal and other Infections with 2-(p-aminobenzenesulphonamide) pyridine." The Lancet, 231(5987), 1210-1212.

  • Delarge, J. (1988). "Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide." Arzneimittel-Forschung, 38(1A), 144-149.[6] Link

  • Phillips, M. A. (1938). "The Synthesis of 2-(p-aminobenzenesulphonamido)pyridine (M. & B. 693)." Journal of the Chemical Society.[9]

Sources

Technical Whitepaper: Stability Profiling and Lifecycle Management of 5-Cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the handling, storage, and stability monitoring of 5-cyano-N,N-dimethylpyridine-2-sulfonamide . Designed for researchers in medicinal chemistry and drug discovery, this document moves beyond basic safety data sheets to address the specific physicochemical vulnerabilities of this pyridine-based scaffold.

The molecule features two potent electron-withdrawing groups (EWGs)—a nitrile at position 5 and a dimethylsulfonamide at position 2—rendering the pyridine ring highly electron-deficient. This unique electronic architecture dictates its susceptibility to nucleophilic attack and hydrolysis, necessitating specific storage protocols to maintain purity >97% over extended timelines.

Physicochemical Identity & Properties[2][3][4][5]

Understanding the intrinsic properties is the first step in establishing a self-validating storage protocol.

PropertySpecificationTechnical Insight
CAS Number 1334493-12-7 Unique identifier for inventory tracking.
Formula

Molecular Weight 211.24 g/mol
Appearance White to off-white solidDiscoloration (yellowing) indicates potential N-oxidation or hydrolysis.
Solubility DMSO, MeOH, DCMLipophilic nature; low aqueous solubility.[1]
pKa (Calc) ~ -1.5 (Pyridine N)The ring nitrogen is extremely non-basic due to strong EWGs.
Hygroscopicity ModerateElectron-deficient rings can interact with atmospheric moisture.

Stability Mechanisms & Degradation Pathways

The stability profile of 5-cyano-N,N-dimethylpyridine-2-sulfonamide is governed by the interplay between the sulfonamide linker and the cyano group.

Hydrolytic Vulnerabilities

While the sulfonamide bond (


) is generally robust, the cyano group (-CN)  at position 5 is the primary site of hydrolytic instability. Under extreme pH or prolonged exposure to moisture, the nitrile can hydrolyze sequentially to a primary amide and then to a carboxylic acid.
  • Pathway A (Nitrile Hydrolysis):

    
    
    
  • Pathway B (Sulfonamide Cleavage): Occurs only under harsh acidic conditions (e.g., refluxing HCl), releasing dimethylamine and the corresponding sulfonic acid.

Nucleophilic Aromatic Substitution ( )

The pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of both the sulfonamide (C2) and nitrile (C5) groups.[1]

  • Risk: The C2-sulfonamide group acts as a pseudo-halogen. In the presence of strong nucleophiles (e.g., hydroxide, alkoxides) and heat, the sulfonamide moiety could be displaced, destroying the core scaffold.[1]

Photolytic Sensitivity

Pyridine derivatives absorb UV light. Prolonged exposure can lead to photo-oxidation of the ring nitrogen or radical-mediated degradation of the alkyl substituents.

Visualization: Degradation Logic Flow

DegradationPathways Compound 5-Cyano-N,N-dimethyl pyridine-2-sulfonamide Amide Primary Amide (Hydrolysis) Compound->Amide Slow Hydrolysis PhotoProd N-Oxides / Ring Degradation Compound->PhotoProd Photo-oxidation Displaced Sulfonamide Displacement Compound->Displaced SNAr Mechanism Moisture Moisture/H2O (pH > 7) Moisture->Amide UV UV Light (λ < 300nm) UV->PhotoProd Nucleophile Strong Nucleophile (Nu-) Nucleophile->Displaced Acid Carboxylic Acid (Deep Hydrolysis) Amide->Acid Prolonged Exposure

Figure 1: Primary degradation pathways driven by moisture, light, and nucleophilic attack.

Storage & Handling Protocols

To ensure compound integrity, adopt a "Cold-Dry-Dark" strategy. This protocol is self-validating: if the physical appearance changes from white to yellow, the storage conditions have been breached.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Long-term: -20°C Short-term: 2-8°CRetards Arrhenius-driven hydrolysis and oxidation rates.
Atmosphere Inert Gas (Argon/Nitrogen) Prevents moisture ingress and oxidative degradation.[1]
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV; PTFE prevents leaching and ensures a tight seal.
Desiccant Silica Gel or Molecular SievesEssential to maintain a micro-environment of <10% RH.
Handling Precaution (Hygroscopicity)[6]
  • Warm-up: Allow the vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid, which is the #1 cause of degradation.

  • Environment: Weigh out in a low-humidity environment or glovebox if possible.

Visualization: Lifecycle Workflow

StorageWorkflow Receipt 1. Receipt of Compound (Check Seal & Appearance) Aliquot 2. Aliquot into Single-Use Vials (Argon Purge) Receipt->Aliquot Store 3. Store at -20°C (Amber Vial + Desiccant) Aliquot->Store Use 4. Usage: Equilibrate to RT (Prevent Condensation) Store->Use Retest 5. Re-test Purity (Every 12 Months) Store->Retest Periodic QC Use->Store Reseal under Argon

Figure 2: Standard Operating Procedure (SOP) for compound lifecycle management.

Analytical Monitoring (QC)

Routine monitoring is required to validate stability. The following HPLC method is recommended for purity assessment.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption) and 210 nm (Amide/Nitrile).[1]

  • Pass Criteria: Purity ≥ 97.0% (Area %).

Stress Testing (For Validation)

If validating a new formulation or stock solution:

  • Acid Stress: 0.1M HCl at RT for 24h. Monitor for hydrolysis products.

  • Oxidative Stress: 3%

    
     at RT for 4h. Monitor for N-oxides.
    

References

  • PubChem. (2025).[1] Compound Summary: 5-cyano-N,N-dimethylpyridine-2-sulfonamide (CAS 1334493-12-7).[2] National Library of Medicine. Link[1]

  • GuideChem. (2025).[1] Chemical Properties and Synonyms for CAS 1334493-12-7. Link

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Nucleophilic Aromatic Substitution in electron-deficient heterocycles).

  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Pyridine reactivity and stability).

Sources

In Silico Prediction of 5-cyano-N,N-dimethylpyridine-2-sulfonamide Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early-Stage In Silico Assessment in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant portion of candidates failing due to suboptimal pharmacokinetic and safety profiles.[1] The ability to predict these properties computationally—in silico—before committing to costly and time-consuming synthesis and in vitro testing represents a paradigm shift in modern drug discovery.[2] By identifying potential liabilities early, research efforts can be focused on candidates with a higher probability of success, thereby accelerating the development timeline and reducing overall costs.[1]

This technical guide provides a comprehensive, in-depth walkthrough of the in silico prediction of key physicochemical, pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicological properties of a novel sulfonamide derivative: 5-cyano-N,N-dimethylpyridine-2-sulfonamide . As no pre-existing experimental data is available for this specific molecule, this guide will serve as a practical case study, demonstrating the workflow and interpretative processes that a computational chemist or drug discovery scientist would undertake. We will leverage widely accessible and validated web-based prediction tools, grounding our analysis in the established principles of medicinal chemistry and computational modeling.

The core of our investigation will be the molecule defined by the following structure:

  • Systematic Name: 5-cyano-N,N-dimethylpyridine-2-sulfonamide

  • SMILES String: CN(C)S(=O)(=O)c1nccc(c1)C#N

  • Chemical Formula: C₈H₉N₃O₂S

Part 1: Physicochemical Property Prediction and Drug-Likeness Assessment

The foundational step in evaluating a potential drug candidate is the prediction of its fundamental physicochemical properties. These characteristics heavily influence a molecule's behavior in a biological system, including its solubility, permeability, and interactions with protein targets.[3]

Methodology: Leveraging Integrated Web-Based Platforms

For this analysis, we will utilize SwissADME , a free and robust web tool that provides a suite of predictive models for various molecular properties.[4][5] The workflow is straightforward and reproducible.

Experimental Protocol: Physicochemical and Drug-Likeness Prediction using SwissADME

  • Navigate to the SwissADME web server (]">http://www.swissadme.ch).[4]

  • Input the Molecule: In the provided molecular editor, paste the SMILES string for 5-cyano-N,N-dimethylpyridine-2-sulfonamide: CN(C)S(=O)(=O)c1nccc(c1)C#N.

  • Initiate Calculation: Click the "Run" button to start the analysis.

  • Data Compilation: Collect the predicted physicochemical properties, lipophilicity, water solubility, and drug-likeness parameters from the results page.

Physicochemical_Prediction_Workflow Input Input SMILES String CN(C)S(=O)(=O)c1nccc(c1)C#N SwissADME SwissADME Web Server Input->SwissADME Submit Output Predicted Properties: - Physicochemical - Lipophilicity - Solubility - Drug-Likeness SwissADME->Output Calculate

Caption: Workflow for predicting physicochemical properties using the SwissADME server.

Predicted Physicochemical Properties and Interpretation

The following table summarizes the key predicted physicochemical properties for our molecule of interest.

PropertyPredicted ValueInterpretation and Significance
Molecular Weight 227.26 g/mol Well within the desirable range for oral drugs (typically <500 Da), suggesting good potential for passive diffusion across membranes.[6][7]
logP (Consensus) 0.85Indicates a balanced lipophilicity. A positive logP suggests higher affinity for lipid environments, which is crucial for membrane permeability.[8] Values between 1 and 3 are often considered optimal for oral absorption.
Topological Polar Surface Area (TPSA) 78.15 ŲTPSA is a key indicator of a molecule's ability to permeate cell membranes. Values below 140 Ų are generally associated with good oral bioavailability.[4]
Number of H-Bond Acceptors 5Within the limit of Lipinski's Rule of Five (≤10), suggesting favorable interactions with biological targets without excessive polarity that might hinder membrane crossing.[6][9]
Number of H-Bond Donors 0Well within the limit of Lipinski's Rule of Five (≤5), contributing to good membrane permeability.[6][9]
Number of Rotatable Bonds 2A low number of rotatable bonds (<10) is associated with higher oral bioavailability due to reduced conformational flexibility and a lower entropic penalty upon binding to a target.
Water Solubility (ESOL) LogS = -2.50This value corresponds to a predicted aqueous solubility of approximately 3.16 mg/mL, indicating that the compound is likely to be soluble enough for good absorption from the gastrointestinal tract.
Drug-Likeness Assessment

Drug-likeness models evaluate whether a compound's physicochemical properties fall within the range typical of known oral drugs.

Drug-Likeness ModelPredictionInterpretation
Lipinski's Rule of Five Pass (0 violations)The molecule adheres to all criteria of Lipinski's rule, which is a strong indicator of good potential for oral bioavailability.[6][7]
Ghose Filter Pass Conforms to the criteria for drug-likeness based on molecular weight, molar refractivity, and atom counts.
Veber Filter Pass Meets the criteria for good oral bioavailability based on TPSA and the number of rotatable bonds.
Bioavailability Score 0.55This is a composite score based on several factors, with 0.55 being a typical value for well-behaved oral drugs, indicating a high probability of having at least 10% oral bioavailability in rats.[4]

Part 2: ADME Profile Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for understanding its likely fate in the body.[10] For this section, we will employ the pkCSM web server, which uses graph-based signatures to model a wide range of pharmacokinetic properties.[11][12]

Experimental Protocol: ADME Prediction using pkCSM

  • Access the Server: Navigate to the pkCSM web server ([Link]11]

  • Input Molecule: Submit the SMILES string CN(C)S(=O)(=O)c1nccc(c1)C#N into the input field.

  • Select Predictions: Ensure that all relevant ADME parameters are selected for prediction.

  • Execute and Collect Data: Run the prediction and collate the resulting ADME data.

ADME_Prediction_Workflow Input Input SMILES String pkCSM pkCSM Web Server Input->pkCSM Submit Output Predicted ADME Properties: - Absorption - Distribution - Metabolism - Excretion pkCSM->Output Predict

Caption: Workflow for predicting ADME properties using the pkCSM server.

Predicted ADME Properties and Interpretation
ParameterPredicted ValueInterpretation and Significance
Absorption
Caco-2 Permeability (logPapp)0.80 cm/sA logPapp value > 0.90 is indicative of high permeability.[13] The predicted value suggests moderate to good permeability across the intestinal wall.
Human Intestinal Absorption92%High predicted absorption from the gut, which is consistent with the favorable physicochemical properties.
Distribution
Blood-Brain Barrier (BBB) Permeability (logBB)-0.75A logBB > 0.3 indicates ready penetration of the BBB, while values < -1 suggest poor distribution to the brain.[11] This prediction suggests the compound is unlikely to cross the BBB to a significant extent, which may be desirable to avoid central nervous system side effects.
Plasma Protein Binding85%High binding to plasma proteins can limit the free fraction of the drug available to exert its therapeutic effect.[14] This level of binding is common for many drugs and needs to be considered in dose-response relationships.
Metabolism
CYP2D6 SubstrateNoNot predicted to be a substrate of this major drug-metabolizing enzyme, reducing the risk of drug-drug interactions with other CYP2D6 substrates.
CYP3A4 SubstrateYesPredicted to be a substrate for CYP3A4, the most important enzyme in drug metabolism. This implies a potential for metabolic clearance and drug-drug interactions with CYP3A4 inhibitors or inducers.
Excretion
Total Clearance (log ml/min/kg)0.45This value reflects the combined metabolic and renal clearance. The predicted value suggests a moderate rate of clearance from the body.

Part 3: In Silico Toxicology Prediction

Early identification of potential toxicities is paramount to prevent late-stage failures in drug development.[15] Key toxicological endpoints that can be predicted in silico include mutagenicity and cardiotoxicity, often assessed via prediction of hERG channel inhibition.

Methodology: Integrated and Specific Prediction Tools

We will use a combination of tools for this section. The pkCSM server will be used for AMES mutagenicity and hERG inhibition prediction.[11] We will also reference ADMET-AI , a machine learning-based platform, for a consensus view on hERG liability.[16]

Experimental Protocol: Toxicology Prediction

  • Utilize pkCSM: From the previous pkCSM run, extract the predictions for AMES Toxicity and hERG I inhibition.

  • Navigate to ADMET-AI: Access the ADMET-AI web server ([Link]16]

  • Input and Run: Submit the SMILES string and run the prediction.

  • Consolidate Data: Compare and consolidate the hERG inhibition predictions from both platforms.

Toxicology_Prediction_Workflow cluster_pkCSM pkCSM Server cluster_ADMETAI ADMET-AI Server pkCSM_Input Input SMILES pkCSM_Output AMES Mutagenicity hERG I Inhibition pkCSM_Input->pkCSM_Output Final_Assessment Final Toxicology Assessment pkCSM_Output->Final_Assessment ADMETAI_Input Input SMILES ADMETAI_Output hERG Liability ADMETAI_Input->ADMETAI_Output ADMETAI_Output->Final_Assessment

Caption: Consolidated workflow for in silico toxicology prediction.

Predicted Toxicological Profile and Interpretation
Toxicity EndpointPlatformPredictionInterpretation and Significance
AMES Mutagenicity pkCSMNegative The compound is not predicted to be mutagenic in the Ames test, which is a critical screen for carcinogenic potential.[15][17] A negative result is highly desirable.
hERG I Inhibition pkCSMNo Not predicted to be an inhibitor of the hERG potassium channel. hERG inhibition can lead to life-threatening cardiac arrhythmias (Long QT syndrome).[18][19] This is a very positive safety prediction.
hERG Liability ADMET-AILow Risk Consistent with the pkCSM prediction, this machine learning model also classifies the compound as having a low risk of hERG-related cardiotoxicity.

Overall Summary and Future Directions

This in-depth technical guide has demonstrated a comprehensive in silico workflow for the initial assessment of a novel drug candidate, 5-cyano-N,N-dimethylpyridine-2-sulfonamide. By systematically predicting and interpreting its physicochemical, ADME, and toxicological properties, we have built a data-driven profile of this molecule.

Summary of Predicted Properties:

Parameter CategoryKey FindingsOverall Assessment
Physicochemical & Drug-Likeness - MW < 500 Da- Balanced logP- Good TPSA- No Lipinski violations- Good predicted solubilityExcellent
ADME - High intestinal absorption- Moderate Caco-2 permeability- Low BBB penetration- Potential CYP3A4 substrate- Moderate clearanceFavorable
Toxicology - Non-mutagenic (AMES)- Low risk of hERG inhibitionExcellent

Based on this in silico evaluation, 5-cyano-N,N-dimethylpyridine-2-sulfonamide emerges as a promising candidate for further investigation. It exhibits a strong drug-like profile with a high probability of good oral absorption and a favorable preliminary safety assessment.

The next logical steps in the drug discovery cascade would be:

  • Synthesis: Chemical synthesis of the compound to obtain a physical sample.

  • In Vitro Validation: Experimental verification of the predicted properties, including:

    • Measurement of solubility and logP.

    • Caco-2 permeability assays to confirm intestinal absorption.

    • Metabolic stability assays using human liver microsomes to confirm CYP3A4 metabolism.

    • hERG patch-clamp assay to definitively assess cardiotoxicity risk.

    • In vitro Ames test for mutagenicity.

  • Pharmacological Evaluation: Assessment of the compound's activity and potency against its intended biological target.

This guide underscores the power of in silico tools to provide a holistic, albeit predictive, view of a molecule's potential. By integrating these computational approaches early and thoughtfully, drug discovery teams can make more informed decisions, prioritize resources effectively, and ultimately, enhance the prospects of bringing safer and more effective medicines to patients.

References

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  • In Silico Prediction of Chemical Ames Mutagenicity. (2012). ACS Publications. [Link]

  • In Silico Mutagenicity and Toxicology Predictions. (2024). PozeSCAF. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches. (2022). MDPI. [Link]

  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (n.d.). Royal Society of Chemistry. [Link]

  • Ensemble of structure and ligand-based classification models for hERG liability profiling. (2023). Frontiers in Molecular Biosciences. [Link]

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. (2011). Springer. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). Royal Society of Chemistry. [Link]

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  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022). SciSpace. [Link]

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  • hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties. (2022). MDPI. [Link]

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  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (n.d.). PMC. [Link]

  • PkCSM web server: Significance and symbolism. (2025). SciSpace. [Link]

  • In Silico Prediction of Human Intestinal Permeability (Caco-2) using QSPR Modelling for Efficient Drug Discovery. (2025). PubMed. [Link]

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  • ADMET-AI. (n.d.). Greenstone Bio. [Link]

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  • pkCSM. (n.d.). Biosig Lab. [Link]

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  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). ResearchGate. [Link]

  • Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG (Human Ether-à-go-go-Related Gene) Channel–Drug Binding Kinetics and Multichannel Pharmacology. (2017). Circulation: Arrhythmia and Electrophysiology. [Link]

  • In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data. (2021). MDPI. [Link]

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  • PreADMET | Prediction of ADME/Tox. (n.d.). BMDRC. [Link]

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  • Enhancing Chemical Prediction in Plasma Protein Binding: A Deep Learning Model Combining Molecular Descriptors and Fingerprint Representation With Attention Mechanisms. (2025). IEEE Xplore. [Link]

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  • ADMET predictions. (n.d.). VLS3D.COM. [Link]

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  • Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors. (2021). PubMed. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PMC. [Link]

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  • Synthesis, In silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. (n.d.). ResearchGate. [Link]

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Methodological & Application

Application Note & Protocols: A Luminescence-Based Assay for Characterizing Pyridine Sulfonamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of pyridine sulfonamide compounds, such as 5-cyano-N,N-dimethylpyridine-2-sulfonamide, as potential kinase inhibitors. We will delve into the scientific rationale behind utilizing a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay, to determine the inhibitory potency of these compounds. This guide offers detailed, step-by-step protocols, data analysis instructions, and expert insights to ensure the generation of robust and reproducible results.

Introduction: The Therapeutic Potential of Pyridine Sulfonamide Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2]

The sulfonamide functional group is a key pharmacophore in a wide range of biologically active molecules, exhibiting antibacterial, antifungal, and anticancer properties.[4][5][6] When incorporated into a pyridine ring structure, these compounds can effectively target the ATP-binding site of kinases.[3][7][8] The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors.[3][8] The sulfonamide moiety can form strong interactions with conserved lysine residues within the ATP-binding pocket.[3] This makes novel pyridine sulfonamide derivatives, such as the hypothetical 5-cyano-N,N-dimethylpyridine-2-sulfonamide, promising candidates for kinase inhibitor discovery.

To evaluate the potential of such compounds, a robust and sensitive assay is required to quantify their inhibitory activity.[2] Luminescence-based assays, which measure the byproducts of the kinase reaction, offer a highly sensitive and high-throughput method for this purpose.[9]

Assay Principle: Quantifying Kinase Activity with the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[10][11] This provides a direct measure of kinase activity. The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (e.g., 5-cyano-N,N-dimethylpyridine-2-sulfonamide) are incubated together. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.[12][13]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal.[12][13] The intensity of the light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[1][11]

When a kinase inhibitor is present, it will block the kinase's activity, leading to a decrease in ADP production and a corresponding decrease in the luminescent signal.[1][14] By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the compound's IC50 value (the concentration required to inhibit 50% of the kinase activity).[2]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Luminescence Kinase Kinase ADP ADP Kinase->ADP Produces Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ATP ATP ATP->ADP Inhibitor Test Inhibitor (e.g., 5-cyano-N,N-dimethyl- pyridine-2-sulfonamide) Inhibitor->Kinase Inhibits ADP_from_reaction ADP ADP_Glo_Reagent ADP-Glo™ Reagent Remaining_ATP Remaining ATP ADP_Glo_Reagent->Remaining_ATP Depletes Depleted Depleted Remaining_ATP->Depleted Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->ADP_from_reaction Converts New_ATP Newly Synthesized ATP ADP_from_reaction->New_ATP Light Luminescent Signal New_ATP->Light Generates Luciferase Luciferase/ Luciferin Luciferase->Light

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocols

This section provides a step-by-step protocol for determining the IC50 value of a test compound, such as 5-cyano-N,N-dimethylpyridine-2-sulfonamide, against a specific kinase.

Materials and Reagents
  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • DMSO (for compound dilution)

  • Multi-well plates (white, opaque for luminescence assays)

  • Multichannel pipettes

  • Plate-reading luminometer

Reagent Preparation
  • Kinase Reaction Buffer: Prepare a suitable kinase reaction buffer. A generic buffer can be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.[13] The optimal buffer composition may vary depending on the specific kinase.

  • ATP Solution: Prepare a stock solution of ATP in kinase reaction buffer. The final ATP concentration in the kinase reaction should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., 5-cyano-N,N-dimethylpyridine-2-sulfonamide) in DMSO. A common starting concentration is 10 mM. Then, perform a serial dilution in the kinase reaction buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Enzyme and Substrate Preparation: Dilute the kinase and its substrate to the desired concentrations in the kinase reaction buffer. The optimal concentrations should be determined empirically to achieve a linear reaction rate and a good signal-to-background ratio.

Experimental Workflow

The following protocol is designed for a 384-well plate format, with a final reaction volume of 20 µl. Volumes can be adjusted for other plate formats, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[15]

  • Dispense Test Compound: Add 2.5 µl of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells of the 384-well plate.

  • Add Kinase: Add 2.5 µl of the diluted kinase solution to all wells except the "no enzyme" control wells. Add 2.5 µl of kinase reaction buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiate Kinase Reaction: Add 5 µl of the ATP and substrate mixture to all wells to start the kinase reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[12][15]

  • Generate Luminescent Signal: Add 10 µl of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[12][15]

  • Measure Luminescence: Read the luminescence of the plate using a plate-reading luminometer.

start Start dispense_compound Dispense Test Compound (2.5 µl) start->dispense_compound add_kinase Add Kinase (2.5 µl) dispense_compound->add_kinase pre_incubate Pre-incubate (10-15 min) add_kinase->pre_incubate initiate_reaction Initiate Reaction (Add ATP/Substrate - 5 µl) pre_incubate->initiate_reaction incubate_reaction Incubate (e.g., 60 min at 30°C) initiate_reaction->incubate_reaction stop_reaction Stop Reaction (Add ADP-Glo™ Reagent - 5 µl) incubate_reaction->stop_reaction incubate_stop Incubate (40 min at RT) stop_reaction->incubate_stop generate_signal Generate Signal (Add Kinase Detection Reagent - 10 µl) incubate_stop->generate_signal incubate_signal Incubate (30-60 min at RT) generate_signal->incubate_signal read_luminescence Read Luminescence incubate_signal->read_luminescence

Figure 2: Experimental workflow for the kinase inhibitor assay.

Data Analysis and Interpretation

  • Data Normalization:

    • 0% Inhibition (High Signal): Average the luminescence values from the vehicle control wells (kinase + substrate + ATP + DMSO). This represents the maximum kinase activity.

    • 100% Inhibition (Low Signal): Average the luminescence values from the "no enzyme" control wells. This represents the background signal.

    • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.

Example Data Table
Compound Concentration (µM)Log(Concentration)Average Luminescence (RLU)% Inhibition
10025,50098.9
10112,00086.7
1045,00050.0
0.1-178,00013.3
0.01-288,0002.2
Vehicle (0)-90,0000.0
No Enzyme-5,000100.0

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Z'-factor: Calculate the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • ATP-to-ADP Conversion Curve: Generate a standard curve to confirm the linear relationship between the luminescent signal and the amount of ADP produced.[12][15]

  • Compound Interference: Test for compound interference with the assay reagents (e.g., luciferase inhibition) by running a counterscreen in the absence of the kinase.

Conclusion

The ADP-Glo™ Kinase Assay provides a robust, sensitive, and high-throughput compatible method for characterizing the inhibitory activity of novel pyridine sulfonamide compounds like 5-cyano-N,N-dimethylpyridine-2-sulfonamide. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can confidently determine the potency of their compounds and advance the most promising candidates in the drug discovery pipeline.

References

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606–614. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • Merck. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2015). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Journal of Medicinal Chemistry, 58(18), 7345–7357. [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 71(5), 849–860.
  • Kalinowska-Tłuścik, J., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1735. [Link]

  • Voll, A., et al. (2019, August 19). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(16), 7564–7577. [Link]

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Application Notes and Protocols for 5-cyano-N,N-dimethylpyridine-2-sulfonamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyridine Sulfonamide Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif frequently encountered in pharmaceuticals, prized for its ability to enhance the solubility and bioavailability of drug candidates.[1] When coupled with a sulfonamide group, a pharmacophore with a rich history in medicinal chemistry, the resulting pyridine sulfonamide scaffold emerges as a privileged structure in the quest for novel therapeutics.[2][3] Compounds bearing this framework have demonstrated a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory effects.[2][4][5][6]

This document provides a comprehensive guide to the application of a representative member of this class, 5-cyano-N,N-dimethylpyridine-2-sulfonamide , in high-throughput screening (HTS) campaigns.[7][8] High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target.[8][9] These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for leveraging this compound in a typical HTS workflow.

Physicochemical Properties of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

A thorough understanding of a compound's physicochemical properties is critical for its effective use in HTS assays. These properties influence solubility, cell permeability, and potential for non-specific interactions. The table below summarizes the predicted properties for 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

PropertyValueSource
Molecular FormulaC8H9N3O2SPubChem
Molecular Weight211.24 g/mol PubChem
XLogP30.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count2PubChem

Note: These properties are computationally predicted and should be confirmed experimentally.

Hypothesized Mechanism of Action: Competitive Enzyme Inhibition

Sulfonamide-based compounds are well-documented as enzyme inhibitors, often acting through competitive inhibition.[10][11] In this model, the sulfonamide inhibitor structurally mimics the endogenous substrate of an enzyme and competes for binding to the active site. By occupying the active site, the inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. The cyano group on the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the compound to the target enzyme.

Competitive_Enzyme_Inhibition Enzyme Enzyme (Active Site) EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate Binds EnzymeInhibitor Enzyme-Inhibitor Complex (No Reaction) Enzyme->EnzymeInhibitor Binds Substrate Substrate Substrate->EnzymeSubstrate Binds Inhibitor 5-cyano-N,N-dimethyl- pyridine-2-sulfonamide Inhibitor->EnzymeInhibitor Binds Product Product EnzymeSubstrate->Product Reaction

Caption: Competitive inhibition of an enzyme by 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

High-Throughput Screening Application: A Fluorescence-Based Protease Inhibition Assay

To illustrate the utility of 5-cyano-N,N-dimethylpyridine-2-sulfonamide in an HTS setting, we will detail a protocol for a generic fluorescence-based protease inhibition assay. Proteases are a major class of drug targets, and their dysregulation is implicated in numerous diseases. This assay is readily adaptable to a high-throughput format using 384-well plates and automated liquid handling.[8]

The assay utilizes a fluorogenic substrate that is non-fluorescent until cleaved by the protease. Upon cleavage, a fluorophore is released, resulting in a measurable increase in fluorescence intensity. In the presence of an effective inhibitor like 5-cyano-N,N-dimethylpyridine-2-sulfonamide, the protease activity is diminished, leading to a reduction in the fluorescence signal.

Detailed HTS Protocol for Protease Inhibition

This protocol is designed for a 384-well plate format and can be scaled as needed.

1. Materials and Reagents:

  • Compound: 5-cyano-N,N-dimethylpyridine-2-sulfonamide (dissolved in 100% DMSO to a stock concentration of 10 mM)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Protease: A specific protease of interest (e.g., a cysteine protease like Cathepsin S)

  • Fluorogenic Substrate: A substrate specific to the chosen protease (e.g., a peptide with a fluorescent tag like AMC)

  • Positive Control: A known inhibitor of the target protease

  • Negative Control: 100% DMSO

  • Plates: 384-well, black, flat-bottom plates

  • Instrumentation: Automated liquid handler, multi-mode plate reader with fluorescence detection capabilities

2. Compound Handling and Plate Preparation:

  • Serial Dilution: Prepare a serial dilution of the 10 mM stock of 5-cyano-N,N-dimethylpyridine-2-sulfonamide in 100% DMSO. This will create a concentration gradient to determine the IC50 value.

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the serially diluted compound, positive control, and negative control (DMSO) to the appropriate wells of the 384-well plate.

3. Assay Procedure:

  • Enzyme Addition: Add the protease, diluted in assay buffer, to all wells of the plate.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate, also diluted in assay buffer, to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a multi-mode plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 2 minutes for 30 minutes).

4. Data Analysis and Interpretation:

  • Calculate Percent Inhibition: The rate of the enzymatic reaction is determined from the slope of the fluorescence intensity over time. The percent inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

HTS Workflow Visualization

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_data Data Acquisition & Analysis Compound_Prep Compound Serial Dilution (5-cyano-N,N-dimethyl- pyridine-2-sulfonamide) Compound_Plating Compound Plating (100 nL) Compound_Prep->Compound_Plating Plate_Mapping Design Plate Map (Controls & Compounds) Plate_Mapping->Compound_Plating Enzyme_Addition Add Protease Compound_Plating->Enzyme_Addition Incubation Incubate (15 min) Enzyme_Addition->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading (Plate Reader) Substrate_Addition->Fluorescence_Reading Data_Processing Calculate % Inhibition Fluorescence_Reading->Data_Processing IC50_Curve Generate Dose-Response Curve & Calculate IC50 Data_Processing->IC50_Curve

Caption: High-throughput screening workflow for an enzyme inhibition assay.

Data Presentation: Representative HTS Data

The following table shows hypothetical data from a screen of 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

CompoundConcentration (µM)Average Reaction Rate (RFU/min)Percent Inhibition (%)
Negative Control (DMSO)-5000
Positive Control101098
5-cyano-N,N-dimethyl-1005090
pyridine-2-sulfonamide3010080
1020060
330040
140020
0.345010
0.14902

Trustworthiness and Assay Validation

To ensure the reliability and reproducibility of the HTS data, it is crucial to validate the assay by determining key performance metrics.[9] The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. It is calculated using the signals from the positive and negative controls:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where SD is the standard deviation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12]

Conclusion

5-cyano-N,N-dimethylpyridine-2-sulfonamide represents a versatile scaffold for high-throughput screening campaigns aimed at discovering novel enzyme inhibitors. The detailed protocol provided herein offers a robust framework for its application in a fluorescence-based protease inhibition assay. By understanding the underlying principles and adhering to rigorous validation standards, researchers can effectively utilize this and similar pyridine sulfonamide compounds to identify promising lead candidates for drug development.

References

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. Available at: [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. Available at: [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]

  • High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available at: [Link]

  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. Available at: [Link]

  • Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. SYNLETT. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • High Throughput In Vitro Screening for Transdermal Drug Delivery. PharmTech. Available at: [Link]

  • Crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl). Acta Crystallographica Section E. Available at: [Link]

  • 5-cyano-N,3-dimethylpyridine-2-carboxamide. PubChem. Available at: [Link]

  • 5-cyano-2-pyridinesulfonamide, n-(3-(cyclopropyl (2,5-dihydro-4-hydroxy-2-oxo-5,5-dipropyl-3-furanyl)methyl)phenyl. PubChem. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. PMC. Available at: [Link]

  • Mechanism of action of sulphonamides. ResearchGate. Available at: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. Available at: [Link]

  • Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. PMC. Available at: [Link]

  • Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. University of Baghdad. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Available at: [Link]

  • Innovative high throughput medicinal chemistry. University of Groningen. Available at: [Link]

Sources

Protocol for Dissolving 5-cyano-N,N-dimethylpyridine-2-sulfonamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a standardized protocol for the solubilization, storage, and serial dilution of 5-cyano-N,N-dimethylpyridine-2-sulfonamide (MW: 211.24 g/mol ). Designed for use in cell-based and enzymatic assays, this workflow addresses the physicochemical challenges of pyridine sulfonamide derivatives—specifically their lipophilicity and propensity for aqueous precipitation ("crashing out"). The protocol prioritizes DMSO stock preparation followed by a step-down dilution strategy to ensure bioavailability and experimental reproducibility.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6][7]

To design a robust protocol, one must understand the molecule's behavior in solution.

  • Chemical Nature: The compound features a pyridine core substituted with a nitrile (cyano) group and a dimethylated sulfonamide.

  • Hydrophobicity: The N,N-dimethyl substitution on the sulfonamide removes hydrogen bond donors, likely increasing the LogP (lipophilicity) compared to primary sulfonamides. This makes the compound highly soluble in organic solvents (DMSO, DMF) but poorly soluble in aqueous buffers (PBS, media) without co-solvents.

  • Stability: The cyano and sulfonamide groups are chemically stable at physiological pH (7.4), but the compound is sensitive to hydrolysis under strongly acidic or basic conditions.

Key Solubility Parameters (Estimated)
ParameterValue / CharacteristicImplication for Protocol
Molecular Weight 211.24 g/mol Use for molarity calculations.
Primary Solvent DMSO (Dimethyl Sulfoxide)Required for initial stock (typ. >50 mM).
Aqueous Solubility Low (< 100 µM typically)Risk of precipitation upon direct addition to media.
Cell Tolerance DMSO < 0.5% (v/v)Final assay concentration of DMSO must be minimized.

Materials & Reagents

  • Compound: 5-cyano-N,N-dimethylpyridine-2-sulfonamide (High purity >95%).

  • Solvent: Sterile-filtered DMSO (Cell Culture Grade, ≥99.7% purity).

    • Note: Avoid technical grade DMSO, which may contain cytotoxic impurities.

  • Vehicle Control: DMSO (from the same bottle used for solubilization).

  • Aqueous Buffer: PBS (pH 7.4) or Serum-Free Media (for intermediate dilutions).

  • Equipment:

    • Vortex mixer.

    • Ultrasonic water bath (optional, for stubborn solids).

    • Precision micropipettes (P20, P200, P1000).

    • Glass vials (preferred for high-concentration DMSO stocks to minimize plastic leaching).

Protocol: Stock Solution Preparation

Objective: Create a concentrated, stable Master Stock Solution (e.g., 50 mM or 10 mM) in 100% DMSO.

Step 3.1: Molarity Calculation

Always prepare stocks based on Molarity (M) , not mg/mL, to facilitate stoichiometric comparisons in biological assays.

Formula:



Standard Preparation Table (for 10 mM Stock):

Target Volume (DMSO) Required Mass of Compound
500 µL 1.056 mg
1.0 mL 2.112 mg

| 5.0 mL | 10.56 mg |

Step 3.2: Solubilization Procedure
  • Weighing: Accurately weigh the compound into a sterile glass vial or microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO .

    • Critical: Do not add water or buffer at this stage.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Visual Inspection: Hold the vial up to a light source. The solution must be crystal clear .

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent degradation.

  • Aliquot & Storage:

    • Divide the Master Stock into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

    • Protect from light and moisture (use desiccated containers).

Protocol: Preparation of Working Solutions (The "Step-Down" Method)

Objective: Dilute the Master Stock into assay media without causing precipitation ("crashing out") or exceeding DMSO toxicity limits.

The Challenge: Adding a high-concentration DMSO stock (e.g., 50 mM) directly to a large volume of aqueous media often causes local high concentrations that trigger rapid precipitation. The Solution: Use an Intermediate Dilution step.

Workflow Diagram (Graphviz)

DilutionProtocol cluster_0 Critical Checkpoint Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in Media/PBS) [10% DMSO] Stock->Inter 1. Dilute 1:100 (e.g., 10 µL Stock + 990 µL Media) Final Final Assay Well (1 µM in Media) [0.1% DMSO] Inter->Final 2. Dilute 1:100 (e.g., 10 µL Inter + 990 µL Media) Control Vehicle Control (0.1% DMSO in Media) Check Vortex immediately. Check for turbidity.

Figure 1: Step-down dilution strategy to minimize precipitation shock and ensure accurate final concentrations.

Detailed Dilution Steps (Example: Targeting 1 µM Final Assay Concentration)
  • Thaw: Thaw the 10 mM DMSO Master Stock at room temperature. Vortex ensures homogeneity.

  • Intermediate Dilution (100x Concentrated):

    • Prepare a 100 µM intermediate solution.

    • Mix 10 µL of 10 mM Master Stock + 990 µL of Culture Media (or PBS).

    • Result: 100 µM compound in 1% DMSO.

    • Action: Vortex immediately. This lower DMSO concentration (1%) usually sustains solubility better than a direct drop into 0% DMSO media.

  • Final Dilution (1x Assay Concentration):

    • Add 10 µL of the Intermediate Solution to 990 µL of cell suspension/media in the assay well/tube.

    • Final Result:1 µM compound with 0.01% DMSO .

  • Vehicle Control Prep:

    • Follow the exact same dilution steps using pure DMSO instead of the compound stock. This ensures the control wells have the exact same DMSO percentage (0.01%) as the treatment wells.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Turbidity/Cloudiness upon dilutionCompound "crashed out" due to low aqueous solubility.1. Use the "Step-Down" method (Step 4).2. Increase serum concentration (proteins bind/solubilize drugs).3. Sonicate the intermediate dilution.
Cytotoxicity in Vehicle ControlDMSO concentration is too high (>0.5%).Reduce final DMSO concentration to <0.1%. Ensure High-Grade DMSO is used.
Inconsistent Data Compound degraded or adhered to plastic.1. Use fresh stock.2. Use glass-coated plates or low-binding plastics.3. Verify stock concentration via UV-Vis (if extinction coeff. is known).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. (Standard reference for solubility principles in drug discovery).
  • Waybright, T. J., et al. (2009). "Increasing the reliability of compound management: A focus on DMSO solubility." Combinatorial Chemistry & High Throughput Screening, 12(8), 748-754. Link

  • Thermo Fisher Scientific. "Cell Culture Basics: Guidelines for Maintaining Cultured Cells." (General guidelines for DMSO limits in cell culture). Link

  • PubChem. "Compound Summary: Pyridine-2-sulfonamide derivatives." National Library of Medicine. (Source for general physicochemical properties of the scaffold). Link

analytical methods for quantifying 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the quantitative analysis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of analytical methodologies, emphasizing scientific integrity and practical application.

Introduction

5-cyano-N,N-dimethylpyridine-2-sulfonamide is a compound of interest in pharmaceutical research and development due to its potential biological activities, characteristic of the sulfonamide class of molecules.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and regulatory compliance. This guide details robust analytical methods for its determination in various matrices.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular FormulaC8H9N3O2S-
Molecular Weight211.24 g/mol -
AppearanceWhite to off-white crystalline solid[1]
SolubilitySoluble in polar organic solvents (e.g., acetonitrile, methanol) and aqueous solutions, with pH-dependent solubility.[1]
UV AbsorptionExpected to have a UV maximum suitable for spectrophotometric detection due to the pyridine ring and sulfonamide group.[5][6]
pKaThe sulfonamide group imparts acidic properties.[7]

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the quantification of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, offering high sensitivity, selectivity, and accuracy.[8][9]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification in drug substance and formulated products where high sensitivity is not the primary requirement.

Principle

The compound is separated from potential impurities and excipients on a reversed-phase HPLC column and quantified by its absorbance of UV light.[5][6] The choice of a C18 column is based on its wide applicability for separating moderately polar compounds like sulfonamides.[8]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh sample/standard prep_dissolve Dissolve in diluent (e.g., 50:50 Acetonitrile:Water) prep_start->prep_dissolve prep_sonicate Sonicate to dissolve prep_dissolve->prep_sonicate prep_filter Filter through 0.45 µm syringe filter prep_sonicate->prep_filter hplc_inject Inject sample into HPLC system prep_filter->hplc_inject Prepared Sample hplc_separate Isocratic separation on C18 column hplc_inject->hplc_separate hplc_detect UV Detection at λmax hplc_separate->hplc_detect data_integrate Integrate peak area hplc_detect->data_integrate Chromatogram data_calibrate Generate calibration curve data_integrate->data_calibrate data_quantify Quantify concentration data_calibrate->data_quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol

1. Reagents and Materials:

  • 5-cyano-N,N-dimethylpyridine-2-sulfonamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water. The exact ratio should be optimized, starting with a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by scanning the reference standard (typically around 260-270 nm for sulfonamides).[6]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to have a final concentration within the calibration range. This may involve extraction with a suitable solvent, followed by dilution.[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Hypothetical Method Validation Data
ParameterResultAcceptance Criteria
Linearity (r²)> 0.999≥ 0.998
Range1 - 100 µg/mL-
Precision (%RSD)< 2.0%≤ 2.0%
Accuracy (Recovery)98.0 - 102.0%98.0 - 102.0%
Limit of Detection (LOD)~0.3 µg/mL-
Limit of Quantitation (LOQ)~1.0 µg/mL-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of low concentrations of the analyte in complex matrices such as biological fluids or environmental samples, offering superior sensitivity and selectivity.[8][10]

Principle

The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated or deprotonated molecule) is selected and fragmented. Specific fragment ions are then monitored for quantification, a process known as Multiple Reaction Monitoring (MRM).[7]

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation (e.g., SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Load sample onto SPE cartridge prep_wash Wash with weak solvent prep_start->prep_wash prep_elute Elute analyte with strong solvent prep_wash->prep_elute prep_evaporate Evaporate to dryness prep_elute->prep_evaporate prep_reconstitute Reconstitute in mobile phase prep_evaporate->prep_reconstitute lcms_inject Inject into UHPLC-MS/MS prep_reconstitute->lcms_inject Prepared Sample lcms_separate Gradient separation on C18 lcms_inject->lcms_separate lcms_ionize Electrospray Ionization (ESI) lcms_separate->lcms_ionize lcms_select Precursor Ion Selection (Q1) lcms_ionize->lcms_select lcms_fragment Collision-Induced Dissociation (Q2) lcms_select->lcms_fragment lcms_detect Fragment Ion Detection (Q3) lcms_fragment->lcms_detect data_integrate Integrate MRM transitions lcms_detect->data_integrate MRM Chromatogram data_calibrate Generate calibration curve data_integrate->data_calibrate data_quantify Quantify concentration data_calibrate->data_quantify

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol

1. Reagents and Materials:

  • As per HPLC-UV method, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte or another sulfonamide).

2. Instrumentation and Conditions:

  • LC System: UHPLC system for better resolution and faster analysis times.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. A gradient elution is recommended.[11]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: These must be optimized by infusing a standard solution.

    • Predicted Precursor Ion [M+H]⁺: m/z 212.0

    • Potential Fragment Ions: Fragmentation would likely occur at the sulfonamide bond. Common fragments for sulfonamides include those corresponding to the pyridine or benzene rings.[7]

3. Sample Preparation (Solid-Phase Extraction - SPE): For complex matrices, an SPE cleanup is often necessary.[10]

  • Conditioning: Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.

  • Loading: Load the pre-treated sample.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.[10]

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting this ratio against the concentration of the standards.

Hypothetical Method Validation Data
ParameterResultAcceptance Criteria
Linearity (r²)> 0.995≥ 0.995
Range0.1 - 100 ng/mL-
Precision (%RSD)< 15%≤ 15%
Accuracy (Recovery)85.0 - 115.0%85.0 - 115.0%
Limit of Detection (LOD)~0.03 ng/mL-
Limit of Quantitation (LOQ)~0.1 ng/mL-

Conclusion

The analytical methods described provide a robust framework for the quantification of 5-cyano-N,N-dimethylpyridine-2-sulfonamide. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that these methods are fully validated for the specific application to ensure reliable and accurate results.

References

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • Stojkov, S., & Stafilov, T. (2016). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate. Available at: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

  • PubChem. (n.d.). 5-cyano-N,3-dimethylpyridine-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • de Souza, A. O., et al. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. PMC. Available at: [Link]

  • Kowalska, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Available at: [Link]

  • Gasse, A., et al. (2026). Collaborative harm reduction efforts lead to the first detection of 5-cyano isotodesnitazene in illicit street drugs. PMC. Available at: [Link]

  • Shimadzu. (n.d.). MSn analysis of nonderivatized and Mtpp-derivatized peptides. Available at: [Link]

  • MDPI. (2025). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. Available at: [Link]

  • PubChemLite. (n.d.). 5-cyano-n,n-dimethylpyridine-2-carboxamide (C9H9N3O). Available at: [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005738841. Available at: [Link]

  • ResearchGate. (2016). Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. Available at: [Link]

  • Science Publishing Group. (2020). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-2-pyridinesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • EPA. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments. Available at: [Link]

  • ResearchGate. (2025). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Available at: [Link]

  • I.R.I.S. (2023). Biotic transformation products of sulfonamides in environmental water samples. Available at: [Link]

  • MDPI. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Available at: [Link]

  • MDPI. (2026). Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous determination of five sulfonamides in wastewater using group-selective molecularly imprinted solid-phase extraction coupled with HPLC-DAD. Available at: [Link]

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Application Notes and Protocols for Molecular Docking Studies of 5-cyano-N,N-dimethylpyridine-2-sulfonamide with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Molecular Interactions through In Silico Approaches

Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery and development.[1][2] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein, to form a stable complex.[1][2] This virtual screening method allows researchers to gain insights into the binding affinity and interaction patterns of potential drug candidates, thereby guiding the design and optimization of novel therapeutics.[3][4]

This guide provides a detailed protocol for conducting molecular docking studies of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, a novel compound of interest, with relevant protein targets. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, known to interact with various enzymes.[1][5] Notably, sulfonamides are classical inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes.[6][7] Therefore, for the purpose of this protocol, we will focus on human Carbonic Anhydrase II (hCA II) as a primary target protein, a well-characterized isoform.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical steps for a robust molecular docking workflow.

I. Pre-Docking Essentials: Ligand and Protein Preparation

The accuracy of molecular docking results is highly dependent on the quality of the input structures.[3][8] Therefore, meticulous preparation of both the ligand (5-cyano-N,N-dimethylpyridine-2-sulfonamide) and the target protein (e.g., hCA II) is a critical first step.

Ligand Preparation

The goal of ligand preparation is to generate a realistic 3D conformation with correct stereochemistry, protonation state, and partial charges.

Protocol for Ligand Preparation:

  • 2D Structure Generation: Draw the 2D structure of 5-cyano-N,N-dimethylpyridine-2-sulfonamide using a chemical drawing software such as MarvinSketch or ChemDraw.

  • 3D Structure Conversion and Optimization:

    • Convert the 2D structure into a 3D structure.

    • Perform an initial energy minimization of the 3D structure using a force field like MMFF94. This step helps to obtain a low-energy, stable conformation.

    • Software such as Open Babel or the functionalities within molecular modeling suites (e.g., PyRx, Schrödinger) can be used for this purpose.[9][10]

  • Protonation State and Tautomer Generation:

    • Determine the likely protonation state of the ligand at a physiological pH (typically 7.4). The sulfonamide group is a key consideration here.

    • Generate possible tautomers, as this can significantly impact binding interactions.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina, MOL2 for others).[9]

Target Protein Preparation

Protein preparation involves obtaining a high-resolution crystal structure and cleaning it to ensure it is suitable for docking.

Protocol for Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For human Carbonic Anhydrase II, a suitable PDB entry is 2VVA .

  • Initial Protein Cleaning:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[11][12]

    • Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands.[11][13] In some cases, crystallographic waters that are highly conserved and mediate key interactions may be retained.[14]

    • If the protein is a multimer, retain only the chain of interest for the docking study.[13]

  • Handling Missing Residues and Side Chains:

    • Check for any missing residues or atoms in the protein structure. These are often found in flexible loop regions.

    • Use tools like Modeller or the built-in functionalities of software like Schrödinger or Chimera to model and refine these missing segments.[11][13]

  • Protonation and Hydrogen Addition:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[15]

    • Ensure the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at the chosen pH. This is particularly important for the active site residues.

  • Assigning Partial Charges: Assign partial charges to the protein atoms. The docking software will use these charges to calculate electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

II. The Docking Workflow: From Grid Generation to Simulation

With the ligand and protein prepared, the next stage is to define the search space for the docking simulation and run the calculation. This protocol will use AutoDock Vina, a widely used and robust docking program.[15][16]

Defining the Binding Site (Grid Box Generation)

The grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand.

Protocol for Grid Box Generation:

  • Identify the Active Site:

    • If the PDB structure contains a co-crystallized ligand, the active site can be defined based on its location.

    • Alternatively, literature information or binding site prediction tools can be used to identify the key residues of the active site. For hCA II, the active site is a well-defined conical cleft containing a zinc ion.

  • Set the Grid Box Dimensions:

    • Using a graphical user interface like AutoDock Tools (ADT) or UCSF Chimera, center the grid box on the active site.[11][15]

    • The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements, but not so large as to unnecessarily increase the search space and computational time. A common practice is to have the box extend 8-10 Å beyond the ligand in all directions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Structure, Charges) Grid_Gen Grid Box Generation (Defining the Search Space) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Cleaning, Adding Hydrogens) Protein_Prep->Grid_Gen Run_Docking Run Docking Simulation (AutoDock Vina) Grid_Gen->Run_Docking Analyze_Results Analyze Results (Binding Energy, Poses) Run_Docking->Analyze_Results Visualize Visualize Interactions (Hydrogen Bonds, etc.) Analyze_Results->Visualize Validation Validate Docking Protocol Analyze_Results->Validation

Caption: A typical workflow for a molecular docking study.

Running the Molecular Docking Simulation

Protocol for Running AutoDock Vina:

  • Configuration File: Prepare a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and other optional settings like exhaustiveness.

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x = [x-coordinate]

    • center_y = [y-coordinate]

    • center_z = [z-coordinate]

    • size_x = [size in Angstroms]

    • size_y = [size in Angstroms]

    • size_z = [size in Angstroms]

    • exhaustiveness = 8 (A higher value increases the thoroughness of the search but also the computation time).

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

    • --config: Specifies the configuration file.

    • --out: Specifies the output file for the docked poses.

    • --log: Specifies the log file that will contain the binding affinity scores.

III. Post-Docking Analysis and Validation

Analyzing Docking Results

Protocol for Result Analysis:

  • Examine the Binding Affinity:

    • Open the log file (log.txt) to view the binding affinity scores for the different predicted poses. The binding affinity is typically reported in kcal/mol, with more negative values indicating a stronger predicted binding.[17][18]

    • The top-ranked pose is the one with the lowest binding energy.

  • Visualize the Binding Poses:

    • Load the protein and the output file containing the docked poses (output.pdbqt) into a visualization software.

    • Analyze the top-ranked poses to understand the binding mode of the ligand.

    • Identify key intermolecular interactions, such as:

      • Hydrogen bonds: These are crucial for specificity and affinity.

      • Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Coordination with metal ions: For metalloenzymes like carbonic anhydrase, the interaction of the sulfonamide with the active site zinc ion is a critical validation point.

Table 1: Illustrative Docking Results for 5-cyano-N,N-dimethylpyridine-2-sulfonamide with hCA II

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-8.5His94, His96, His119, Thr199Thr199 (backbone), Sulfonamide with Zn2+
2-8.2His94, His96, Val121, Leu198Thr199 (side chain)
3-7.9His96, His119, Thr200Gln92
Validation of the Docking Protocol

A crucial step to ensure the reliability of your docking results is to validate the chosen protocol.[8][19]

Protocol for Docking Validation:

  • Re-docking of a Co-crystallized Ligand:

    • If a crystal structure with a known inhibitor is available (for hCA II, many such structures exist), extract the co-crystallized ligand.

    • Re-dock this ligand into the active site using the same protocol as for the compound of interest.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[19]

  • Docking of Known Binders and Decoys:

    • Dock a set of known inhibitors and a set of "decoy" molecules (compounds with similar physicochemical properties but are known to be inactive).

    • A robust docking protocol should be able to distinguish between the active compounds and the decoys, with the active compounds showing significantly better docking scores.

G Start Start Validation Has_Cocrystal Co-crystallized Ligand Available? Start->Has_Cocrystal Redock Re-dock Co-crystallized Ligand Has_Cocrystal->Redock Yes Use_Known_Binders Use Known Binders and Decoys Has_Cocrystal->Use_Known_Binders No Calc_RMSD Calculate RMSD Redock->Calc_RMSD RMSD_Check RMSD < 2.0 Å? Calc_RMSD->RMSD_Check Protocol_Valid Protocol is Validated RMSD_Check->Protocol_Valid Yes Protocol_Invalid Protocol Needs Refinement RMSD_Check->Protocol_Invalid No Compare_Scores Compare Docking Scores Use_Known_Binders->Compare_Scores Score_Check Known Binders Score Better? Compare_Scores->Score_Check Score_Check->Protocol_Valid Yes Score_Check->Protocol_Invalid No

Caption: Decision workflow for validating a molecular docking protocol.

IV. Concluding Remarks and Future Directions

Molecular docking is a valuable hypothesis-generating tool. The results from these in silico studies can provide significant insights into the potential binding of 5-cyano-N,N-dimethylpyridine-2-sulfonamide to its target proteins. The predicted binding modes and affinities can guide lead optimization efforts by suggesting chemical modifications to improve potency and selectivity.

It is imperative to remember that molecular docking results are predictions.[17] The most promising candidates identified through this computational approach should be prioritized for experimental validation through in vitro binding assays and functional studies to confirm their biological activity. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted protein-ligand complex over time.[19]

V. References

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?

  • ResearchGate. (2022, April 25). How to validate the molecular docking results ?

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.

  • Bioinformatics Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?

  • SciSpace. (2014, September 8). Sulfa Drugs as Inhibitors of Carbonic Anhydrase.

  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.

  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.

  • OUCI. Best Practices for Docking-Based Virtual Screening.

  • ECHEMI. How can I validate a docking protocol?

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.

  • Cresset Group. Protein-ligand docking.

  • PMC. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

  • Molecular Docking Server. Ligand Protein Docking & Molecular Modeling.

  • Academia.edu. Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab.

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.

  • Frontiers. (2011, July 4). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?

  • Taylor & Francis. (2020, December 28). Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides.

  • PubMed. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium.

  • Benchchem. Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives.

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

  • ResearchGate. (2026, January 15). (PDF) Best Practices in Docking and Activity Prediction.

  • Semantic Scholar. DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES.

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.

  • Romanian Journal of Biophysics. MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS.

  • PMC. (2022, June 28). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors.

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking.

  • PMC. Practical Considerations in Virtual Screening and Molecular Docking.

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.

  • YouTube. (2021, July 30). Molecular Docking using PyRx and AutoDock/Vina #bioinformatics #molecular #docking #ligand #target.

  • YouTube. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software.

  • PMC. (2023, July 18). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.

  • PubMed. (2023, July 18). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.

  • ACS Publications. (2023, July 5). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry.

  • ResearchGate. (2022, February 2). Molecular Docking using PyRx software?

  • PyRx. (2009, February 6). Preparing Ligands for Docking.

Sources

Application Note: Strategic Derivatization of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The compound 5-cyano-N,N-dimethylpyridine-2-sulfonamide represents a highly versatile "hit-to-lead" scaffold. In medicinal chemistry, this structure offers a unique balance of electronic properties: the pyridine ring provides a stable heteroaromatic core, the N,N-dimethylsulfonamide acts as a lipophilic, metabolically stable anchor (unlike primary sulfonamides which are often rapidly excreted or bind indiscriminately to Carbonic Anhydrases), and the C-5 nitrile (cyano) group serves as a high-value "warhead" for diversification.

This Application Note details three specific derivatization protocols designed to improve biological activity , solubility , and target selectivity . By modifying the C-5 nitrile group while retaining the sulfonamide core, researchers can systematically tune the physicochemical properties (LogP, pKa) and hydrogen-bonding potential of the molecule.

Strategic SAR Analysis (Structure-Activity Relationship)

The optimization strategy focuses on the C-5 Nitrile handle. While the nitrile itself is a weak hydrogen bond acceptor, its conversion into bioisosteres dramatically alters the pharmacological profile:

Derivatization TargetChemical TransformationKey Property GainTarget Application
Tetrazole [3+2] CycloadditionAcidic Bioisostere (

~4.5-5)
Mimic carboxylic acid; improve metabolic stability; ionic binding.
Primary Amide Controlled HydrolysisH-Bond Donor/AcceptorImprove water solubility; target specific pocket interactions.
Amidine Pinner ReactionBasic Center (

~11)
Increase affinity for anionic pockets (e.g., Asp/Glu residues).

Visualizing the Optimization Pathway

The following decision tree illustrates the logical flow for derivatizing the scaffold based on observed liabilities in the parent compound.

OptimizationStrategy Start Parent Scaffold: 5-cyano-N,N-dimethylpyridine-2-sulfonamide Liability Identify Limitation Start->Liability LowPotency Issue: Low Binding Affinity Liability->LowPotency LowSolubility Issue: Poor Solubility Liability->LowSolubility NonSpecific Issue: Off-Target Effects Liability->NonSpecific Soln_Tetrazole Protocol 1: Tetrazole Synthesis (Acidic Bioisostere) LowPotency->Soln_Tetrazole Add Ionic Interaction Soln_Amidine Protocol 3: Pinner Reaction (Basic Motif) LowPotency->Soln_Amidine Target Acidic Residues Soln_Amide Protocol 2: Hydrolysis to Amide (H-Bond Donor) LowSolubility->Soln_Amide Decrease LogP NonSpecific->Soln_Tetrazole Increase Selectivity

Figure 1: Strategic decision tree for lead optimization based on physicochemical liabilities.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Tetrazole Bioisostere

Objective: Convert the neutral nitrile into an acidic tetrazole ring to mimic a carboxylic acid with improved metabolic stability and membrane permeability. Mechanism: [3+2] Cycloaddition using an azide source.[1]

Materials
  • Substrate: 5-cyano-N,N-dimethylpyridine-2-sulfonamide (1.0 eq)

  • Reagent: Sodium Azide (

    
    ) (1.5 eq)
    
  • Catalyst: Zinc Bromide (

    
    ) or Ammonium Chloride (
    
    
    
    ) (1.5 eq)
  • Solvent: Anhydrous DMF or Toluene

  • Workup: 1N HCl, Ethyl Acetate

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add

    
     (1.5 mmol) and 
    
    
    
    (1.5 mmol) to the solution. Safety Note: Azides are potentially explosive. Use a blast shield and avoid contact with heavy metals.
  • Reaction: Heat the mixture to 100–110°C for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (

    
    ) should disappear, and a more polar spot (Tetrazole, 
    
    
    
    ) should appear.
  • Quench: Cool the reaction to room temperature. Slowly add 1N HCl (10 mL) to acidify to pH 2–3. Caution: Hydrazoic acid (

    
    ) gas may evolve; perform in a fume hood.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    

Validation Criteria:

  • 1H NMR: Disappearance of the nitrile carbon signal in 13C NMR (~117 ppm) and appearance of the tetrazole carbon (~155 ppm).

  • MS (ESI-): Observe [M-H]- peak corresponding to the deprotonated tetrazole.

Protocol 2: Controlled Hydrolysis to Primary Amide

Objective: Introduce a hydrogen bond donor/acceptor pair to improve water solubility and target specific pocket interactions (e.g., backbone carbonyls).

Materials
  • Substrate: 5-cyano-N,N-dimethylpyridine-2-sulfonamide

  • Reagent: 30% Hydrogen Peroxide (

    
    )
    
  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMSO or EtOH/Water

Step-by-Step Methodology
  • Setup: Dissolve the substrate (1.0 mmol) in DMSO (3 mL).

  • Activation: Add

    
     (0.5 eq) followed by dropwise addition of 30% 
    
    
    
    (2.0 mL). Note: The reaction is exothermic.
  • Reaction: Stir at room temperature for 1–3 hours. The reaction is usually rapid.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The primary amide usually precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the sharp

    
     stretch (~2230 
    
    
    
    ) and appearance of amide doublet bands (
    
    
    ) at 3150–3350
    
    
    and Carbonyl (
    
    
    ) at ~1680
    
    
    .
Protocol 3: Pinner Reaction to Amidine

Objective: Convert the nitrile to a highly basic amidine group to target anionic residues (Aspartate/Glutamate) in the binding pocket.

Materials
  • Substrate: 5-cyano-N,N-dimethylpyridine-2-sulfonamide

  • Reagent 1: Dry HCl gas (or Acetyl Chloride in EtOH)

  • Reagent 2: Anhydrous Ammonia (solution in MeOH) or Ammonium Carbonate

Step-by-Step Methodology
  • Imidate Formation: Dissolve substrate in anhydrous Ethanol. Cool to 0°C. Bubble dry HCl gas through the solution for 30 minutes (or add Acetyl Chloride dropwise). Stir at 0°C for 24 hours to form the ethyl imidate intermediate.

  • Evaporation: Remove solvent under reduced pressure to obtain the crude imidate hydrochloride.

  • Amidine Formation: Redissolve the intermediate in anhydrous Methanol. Add 7N Ammonia in Methanol (excess). Stir at room temperature for 12 hours.

  • Purification: Concentrate solvent. The product is often an HCl salt. Triturate with Ether to remove non-polar impurities.

Analytical Validation & Data Interpretation

When evaluating the success of these derivatizations, the following spectral shifts are diagnostic.

Derivative1H NMR (DMSO-d6) Diagnostic13C NMR (ppm)Mass Spec (ESI)
Parent (CN) No exchangeable protons~117 (CN), ~109 (C-3)[M+H]+
Tetrazole Broad singlet ~14-16 ppm (NH)~155 (Tetrazole C)[M-H]- (Negative mode dominant)
Amide Two broad singlets ~7.5, 8.1 ppm (

)
~165 (C=O)[M+H]+, [M+Na]+
Amidine Broad signals ~9.0-9.5 ppm~162 (C=N)[M+H]+ (Strong)
Reaction Workflow Visualization

SynthesisWorkflow Start Start: Nitrile (Lipophilic) Step1A NaN3 / ZnBr2 DMF, 110°C Start->Step1A Step2A H2O2 / K2CO3 DMSO, RT Start->Step2A Step3A 1. HCl/EtOH 2. NH3/MeOH Start->Step3A Prod1 Tetrazole (Acidic Bioisostere) Step1A->Prod1 Prod2 Primary Amide (Soluble Neutral) Step2A->Prod2 Prod3 Amidine (Basic Cation) Step3A->Prod3

Figure 2: Synthetic workflow for the divergence of the 5-cyano scaffold.

References

  • Roh, J. et al. "Synthesis and evaluation of 1,5-disubstituted tetrazoles as rigid analogues of combretastatin A-4 with potent antiproliferative and antitumor activity." Journal of Medicinal Chemistry, 2012.

  • Popova, E. A. et al. "Tetrazoles via Multicomponent Reactions." Chemical Reviews, 2019.

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.

  • Katritzky, A. R. et al. "Synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide." Journal of Organic Chemistry, 2004.

  • Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Application Notes and Protocols: The Emerging Potential of 5-cyano-N,N-dimethylpyridine-2-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 5-cyano-N,N-dimethylpyridine-2-sulfonamide. This document provides a comprehensive overview of its potential therapeutic applications, detailed synthetic protocols, and methodologies for biological evaluation. Given the nascent stage of public-domain research on this specific molecule, this guide synthesizes information from structurally related compounds to propose high-probability research avenues and robust experimental designs.

Introduction: Deconstructing the 5-cyano-N,N-dimethylpyridine-2-sulfonamide Scaffold

The 5-cyano-N,N-dimethylpyridine-2-sulfonamide scaffold is a compelling starting point for medicinal chemistry exploration. It combines three key pharmacophoric elements, each with a well-established history in drug discovery:

  • The Pyridine Ring: A foundational six-membered heterocycle present in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and a handle for modulating physicochemical properties.

  • The Cyano Group (-C≡N): A versatile functional group that can act as a potent hydrogen bond acceptor and a bioisostere for other groups. In kinase inhibitors, the cyano group is known to form critical hydrogen bonds with the "hinge" region of the kinase backbone.[1]

  • The N,N-dimethylsulfonamide Moiety (-SO₂N(CH₃)₂): Sulfonamides are a cornerstone of medicinal chemistry, famous for their role in sulfa antibiotics that inhibit folate synthesis.[2] More broadly, they are recognized as excellent zinc-binding groups, making them privileged scaffolds for inhibiting metalloenzymes like carbonic anhydrases and matrix metalloproteinases (MMPs).[3][] The N,N-dimethyl substitution can enhance metabolic stability and fine-tune solubility and cell permeability.

The strategic combination of these groups suggests that 5-cyano-N,N-dimethylpyridine-2-sulfonamide could be a valuable scaffold for developing inhibitors of key enzyme families, particularly protein kinases and metalloenzymes.

Proposed Synthetic Pathway

A robust and scalable synthesis is paramount for any medicinal chemistry campaign. Below is a proposed synthetic protocol for 5-cyano-N,N-dimethylpyridine-2-sulfonamide, based on established transformations in heterocyclic chemistry.[5][6]

Synthetic_Pathway A 2-Amino-5-cyanopyridine B 2-Diazonium-5-cyanopyridine salt A->B  NaNO₂, HCl (aq)    0-5 °C   C 5-Cyanopyridine-2-sulfonyl chloride B->C  SO₂, CuCl₂    Acetic Acid   D 5-cyano-N,N-dimethylpyridine-2-sulfonamide C->D  Dimethylamine,    Base (e.g., Pyridine)    DCM, 0 °C to RT  

Caption: Proposed synthetic route to the target compound.

Protocol 2.1: Synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Step 1: Diazotization of 2-Amino-5-cyanopyridine

  • To a stirred suspension of 2-amino-5-cyanopyridine (1.0 eq) in 6M hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. This solution is used directly in the next step.

    • Causality Note: The diazotization reaction converts the primary amine into a diazonium group, which is an excellent leaving group, essential for the subsequent sulfonyl chloride formation. Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Sulfonyl Chloride Formation (Sulfo-de-diazoniation)

  • Prepare a solution of sulfur dioxide in glacial acetic acid.

  • Add copper(II) chloride (0.1 eq) to this solution.

  • Add the cold diazonium salt solution from Step 1 dropwise to the SO₂/acetic acid solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water. The product, 5-cyanopyridine-2-sulfonyl chloride, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Causality Note: This is a variation of the Sandmeyer reaction. The copper catalyst facilitates the displacement of the diazonium group with a sulfonyl chloride moiety from the sulfur dioxide reagent.

Step 3: Amination to form the N,N-dimethylsulfonamide

  • Dissolve the crude 5-cyanopyridine-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of dimethylamine (2.2 eq, e.g., as a 2M solution in THF or as a gas bubbled through the solution) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LCMS.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final compound, 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

    • Causality Note: The highly reactive sulfonyl chloride readily reacts with the nucleophilic dimethylamine to form the stable sulfonamide bond. The excess amine and added base are required to neutralize the HCl generated during the reaction.[5]

Application Focus 1: Protein Kinase Inhibition

The cyano-heterocycle motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors.[1] The cyano group's nitrogen can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge backbone. Therefore, 5-cyano-N,N-dimethylpyridine-2-sulfonamide is a prime candidate for screening against various protein kinases implicated in diseases like cancer and inflammation.

Kinase_Inhibition_Workflow cluster_0 Biochemical Assay cluster_1 Data Analysis A Select Kinase Target (e.g., p38α, CDK2) B Prepare Assay Plate: Kinase, Substrate, ATP A->B C Add Test Compound (Serial Dilutions) B->C D Incubate & Measure Activity (e.g., Luminescence, Fluorescence) C->D E Calculate % Inhibition D->E F Plot % Inhibition vs. [Compound] E->F G Non-linear Regression (Log-Dose Response Curve) F->G H Determine IC₅₀ Value G->H

Caption: Workflow for in vitro kinase inhibition screening.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol describes a general method for determining the IC₅₀ value of a test compound against a protein kinase using a commercial luminescent assay that quantifies ADP production.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Kₘ for the specific kinase.

  • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for the kinase in the kinase buffer.

  • Test Compound: Prepare a stock solution of 5-cyano-N,N-dimethylpyridine-2-sulfonamide in 100% DMSO (e.g., 10 mM). Create a serial dilution series in DMSO.

2. Assay Procedure:

  • Dilute the compound serial dilutions from the DMSO plate into the kinase buffer to create an intermediate dilution series.

  • In a white, 384-well assay plate, add 2.5 µL of the compound from the intermediate plate. Include "no compound" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Add 2.5 µL of a 2x kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well. The final reaction volume is 10 µL.

  • Shake the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (0% inhibition) and low (100% inhibition) controls.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Kinase Target Hypothetical IC₅₀ (nM) Therapeutic Area
p38α MAP Kinase150Inflammation
CDK2/Cyclin A85Oncology[7]
FLT3-ITD220Oncology (AML)[8]
PKCθ310Immunology[9]
Table 1: Example of how to present kinase screening data. Note: These values are hypothetical and for illustrative purposes only.

Application Focus 2: Metalloenzyme Inhibition

The sulfonamide moiety is a classic zinc-binding group, capable of coordinating with the catalytic zinc ion in the active site of metalloenzymes.[3] This makes 5-cyano-N,N-dimethylpyridine-2-sulfonamide a strong candidate for inhibition of enzymes like carbonic anhydrases (CAs), which are targets for glaucoma and cancer, and matrix metalloproteinases (MMPs), which are involved in arthritis and cancer metastasis.[][10]

Protocol 4.1: Carbonic Anhydrase (CA) Inhibition Assay

This protocol measures the inhibition of CA-catalyzed hydration of CO₂ by monitoring the change in pH of a buffer.

1. Reagents and Equipment:

  • Buffer: 20 mM Tris-HCl, pH 8.3.

  • Enzyme: Purified human carbonic anhydrase II (hCA II).

  • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold deionized water for 30 min).

  • pH Indicator: Phenol Red.

  • Test Compound: Serial dilutions of 5-cyano-N,N-dimethylpyridine-2-sulfonamide in DMSO.

  • Spectrophotometer capable of reading absorbance at 550 nm.

2. Assay Procedure:

  • In a 96-well plate, add buffer, pH indicator, and the test compound dilution (final DMSO concentration <1%).

  • Add the hCA II enzyme solution to each well (except for the non-enzymatic control).

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding ice-cold, CO₂-saturated water to all wells.

  • Immediately monitor the decrease in absorbance at 550 nm over time as the pH drops due to carbonic acid formation.

3. Data Analysis:

  • Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each compound concentration relative to the uninhibited enzyme control.

  • Determine the IC₅₀ value by plotting percent inhibition against compound concentration, as described in Protocol 3.1.

Conclusion and Future Directions

The 5-cyano-N,N-dimethylpyridine-2-sulfonamide scaffold represents a promising, yet underexplored, starting point for drug discovery. Its constituent pharmacophores suggest a high probability of activity against therapeutically relevant enzyme classes. The protocols detailed herein provide a robust framework for the synthesis and biological evaluation of this compound and its future analogs. Further work should focus on executing these screening protocols, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, evaluation in cell-based and in vivo models to validate its therapeutic potential.

References

  • BindingDB. (2024). BDBM658122 5-cyano-N-[2,4-difluoro-3-[1-(1H-imidazol-2-yl)imidazo[1,5-a1 pyrazin-6-yl]phenyl]-2-methoxypyridine-3-sulfonamide. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658122
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Retrieved from [Link]

  • Norman, R. A., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70. Retrieved from [Link]

  • Kar, S., et al. (2021). Control of metalloenzyme activity using photopharmacophores. PMC. Retrieved from [Link]

  • Elgemeie, G. H., et al. (2016). Crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide–dimethylformamide (1/1). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 519–522. Retrieved from [Link]

  • Padmashali, B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(5), 119-128. Retrieved from [Link]

  • Google Patents. (2014). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • ResearchGate. (2023). Synthesis and cytotoxic activity of novel 4-amino-5-cyano-2-sulfonylpyrimidines. Retrieved from [Link]

  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. Retrieved from [Link]

  • Ghosh, A., et al. (2018). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PMC. Retrieved from [Link]

  • ResearchGate. (2019). Mechanism of action of sulphonamides. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-13. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link]

  • MDPI. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 28(14), 5488. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry, 13(2), 519-539. Retrieved from [Link]

  • PDB-101. (2025). Sulfonamide. Retrieved from [Link]

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3911. Retrieved from [Link]

  • PubMed. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. Bioorganic & Medicinal Chemistry Letters, 29(5), 725-729. Retrieved from [Link]

  • MDPI. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 28(23), 7904. Retrieved from [Link]

  • PubMed. (1983). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Journal of Medicinal Chemistry, 26(4), 570-573. Retrieved from [Link]. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to optimizing the synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically involves a palladium-catalyzed cyanation reaction. Here, we provide in-depth troubleshooting guides, validated protocols, and expert insights to help you improve your reaction yields and purity.

Reaction Overview: The Palladium-Catalyzed Cyanation Pathway

The synthesis of 5-cyano-N,N-dimethylpyridine-2-sulfonamide is most commonly achieved through the palladium-catalyzed cross-coupling of a 5-halo-N,N-dimethylpyridine-2-sulfonamide precursor (typically 5-bromo) with a cyanide source. The efficiency of this transformation is highly dependent on the careful selection of the catalyst, ligand, cyanide source, base, and solvent.

The generally accepted mechanism for this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for effective troubleshooting.

Palladium_Catalytic_Cycle Figure 1: Simplified Pd-Catalyzed Cyanation Cycle pd0 Pd(0)Lₙ (Active Catalyst) oxidative_addition [Ar-Pd(II)(Lₙ)-Br] pd0->oxidative_addition + Ar-Br cyanide_exchange [Ar-Pd(II)(Lₙ)-CN] oxidative_addition->cyanide_exchange + [CN]⁻ - Br⁻ cyanide_exchange->pd0 Reductive Elimination product 5-Cyano-Py-SO₂NMe₂ cyanide_exchange->product Product product_complex Product Complex start 5-Bromo-Py-SO₂NMe₂ start->oxidative_addition cyanide_source [CN]⁻ Source cyanide_source->cyanide_exchange

Caption: Figure 1: Simplified Pd-Catalyzed Cyanation Cycle

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I fix this?

Answer: Low or no conversion is the most frequent challenge and can typically be traced to the catalyst system, reaction conditions, or reagent quality. A systematic approach is key to identifying the root cause.[1]

Troubleshooting_Workflow start Low or No Conversion check_catalyst 1. Catalyst System Integrity start->check_catalyst check_reagents 2. Reagent & Solvent Quality start->check_reagents check_conditions 3. Reaction Conditions start->check_conditions cat_activity Is Catalyst Active? (Fresh? Stored properly?) check_catalyst->cat_activity reagent_purity Purity of Starting Material? check_reagents->reagent_purity atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere cat_loading Is Loading Correct? cat_activity->cat_loading Yes solution_cat Solution: • Use fresh catalyst/ligand • Optimize loading (0.5-5 mol%) • Ensure inert conditions cat_activity->solution_cat No cat_poisoning Catalyst Poisoning? (Observe Pd Black) cat_loading->cat_poisoning Yes cat_loading->solution_cat No cat_poisoning->solution_cat Yes cat_poisoning->solution_cat No solvent_dryness Solvents Anhydrous/Degassed? reagent_purity->solvent_dryness Yes solution_reagents Solution: • Purify starting material • Use anhydrous, degassed solvents reagent_purity->solution_reagents No solvent_dryness->solution_reagents Yes solvent_dryness->solution_reagents No temperature Temperature Optimal? atmosphere->temperature Yes solution_conditions Solution: • Improve inert gas setup • Screen temperature range (e.g., 70-140°C) atmosphere->solution_conditions No temperature->solution_conditions Yes temperature->solution_conditions No

Caption: Figure 2: Systematic Troubleshooting Workflow for Low Conversion

Troubleshooting Summary Table

Potential Cause Diagnostic Check Recommended Solution & Explanation
1. Catalyst Inactivity or Degradation Formation of a black precipitate (palladium black).[2] Reaction fails even with trusted starting materials.Use a fresh, high-quality palladium source and ligand. Pd(0) species are prone to oxidation and aggregation if not handled under an inert atmosphere.[1] Consider using more stable palladacycle precatalysts which are often more resistant to deactivation.[3][4]
2. Catalyst Poisoning by Cyanide Reaction stalls after initial conversion.Modify reaction conditions to manage cyanide concentration. Cyanide can bind strongly to palladium, inhibiting the catalytic cycle.[4] Using Zn(CN)₂ or K₄[Fe(CN)₆] can be beneficial as they release cyanide ions more slowly than KCN/NaCN.[3][5][6] Running the reaction in a biphasic system (e.g., H₂O/THF) can also mitigate poisoning.[5]
3. Inappropriate Ligand Choice Low conversion despite an active catalyst.Screen different phosphine ligands or N-Heterocyclic Carbenes (NHCs). Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) are often effective for heteroaryl halides. The ligand stabilizes the Pd(0) state and facilitates both oxidative addition and reductive elimination.
4. Impure Starting Materials or Solvents Inconsistent results between batches.Ensure high purity of the 5-bromo-N,N-dimethylpyridine-2-sulfonamide precursor. Impurities can act as catalyst poisons.[2] Use anhydrous and thoroughly degassed solvents, as water and oxygen can deactivate the catalyst.[1]
5. Suboptimal Reaction Temperature Reaction is sluggish or produces side products.Optimize the reaction temperature. Cyanations using K₄[Fe(CN)₆] often require higher temperatures (100-140°C) to facilitate cyanide transfer from the iron center.[3] Conversely, excessively high temperatures can lead to ligand degradation or side reactions. A temperature screen is recommended.
6. Incorrect Base Low yield or formation of byproducts.Ensure the correct base and stoichiometry are used. Bases like Na₂CO₃ or K₂CO₃ are commonly employed.[7][8] The base is critical for the catalytic cycle, but an incorrect choice or amount can lead to side reactions, such as hydrolysis of the product nitrile.
Question 2: I am getting a decent conversion, but my isolated yield is low due to the formation of side products. What are these byproducts and how can I suppress them?

Answer: Side product formation often points to issues with reaction conditions being too harsh, the presence of water, or catalyst decomposition pathways.

  • Common Side Products:

    • 5-hydroxy-N,N-dimethylpyridine-2-sulfonamide: This arises from the hydrolysis of the starting material or an intermediate palladium complex, especially if the reaction is run at high temperatures for extended periods in the presence of water and a strong base.

    • N,N-dimethylpyridine-2-sulfonamide (Protodehalogenation): The bromo group is replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.

    • Hydrolysis of the Nitrile: The desired 5-cyano product can be hydrolyzed to the corresponding 5-carboxamide or 5-carboxylic acid, particularly during aqueous workup under non-neutral pH conditions or if the reaction itself is run for too long at high temperatures with residual water.

  • Strategies for Minimization:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried to minimize hydrolysis.[1]

    • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Prolonged heating can increase the likelihood of side product formation.

    • Control Temperature: Avoid excessive temperatures that can accelerate decomposition and hydrolysis pathways.

    • Careful Workup: Neutralize the reaction mixture carefully before extraction. Avoid strongly acidic or basic conditions during the workup to protect the nitrile group.

Question 3: Which cyanide source should I use? I am concerned about toxicity and efficiency.

Answer: The choice of cyanide source is a critical decision that balances safety, reactivity, and cost.

Cyanide Source Advantages Disadvantages Typical Conditions
KCN / NaCN Highly reactive, inexpensive.Extremely toxic. Can easily poison the catalyst due to high cyanide ion concentration.[4] Requires very careful handling.Lower temperatures may be possible, but catalyst poisoning is a major risk. Often used in biphasic systems to control concentration.
Zn(CN)₂ Less toxic than alkali cyanides. Releases CN⁻ slowly, reducing catalyst poisoning.[5]More expensive. Stoichiometric or slight excess is required.Mild conditions (room temp to 40°C) have been reported, often in aqueous/organic solvent mixtures.[5]
K₄[Fe(CN)₆]·3H₂O Significantly less toxic (used as a food additive). [3] Inexpensive and stable.Less reactive. Often requires higher temperatures (≥100°C) for cyanide transfer to palladium.[3] May require aqueous co-solvents.[9]Typically 100-140°C in solvents like DMAc, NMP, or dioxane/water mixtures.[3][6][9]

Recommendation: For laboratory-scale synthesis where safety is paramount, K₄[Fe(CN)₆] is an excellent choice despite the higher temperature requirement.[3][6] For milder conditions and high functional group tolerance, Zn(CN)₂ is a robust alternative.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is a starting point and should be optimized for your specific setup.

  • Preparation: To an oven-dried Schlenk flask, add 5-bromo-N,N-dimethylpyridine-2-sulfonamide (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5-0.6 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., a suitable phosphine ligand, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylacetamide (DMAc) via syringe (concentration approx. 0.1-0.5 M).

  • Inert Atmosphere: Seal the flask and purge with inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 120-140°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a nitrogen-purged syringe and quench it in a vial containing ethyl acetate and a small amount of water.

  • Spotting: Spot the diluted organic layer onto a silica gel TLC plate alongside a co-spot with the starting material.

  • Elution: Develop the plate using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Anbarasan, P., Schuppan, J., & Beller, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33263–33285. [Link]

  • Mills, L. R., Graham, J. M., Patel, P., & Rousseaux, S. A. L. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society, 141(48), 19257–19262. [Link]

  • Wang, D., et al. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]

  • Yang, D., et al. (2012). A Simple and Efficient Copper-Catalyzed Cyanation of Aryl Halides with Sodium Nitroprusside as a New Cyanation Reagent. ResearchGate. [Link]

  • Anbarasan, P., Schuppan, J., & Beller, M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synfacts. [Link]

  • Liu, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. MIT Open Access Articles. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Perwez, A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Frontiers in Chemistry. [Link]

  • Liu, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers Media S.A.. [Link]

  • Elgemeie, G. H., et al. (2015). Crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide–dimethylformamide (1/1). Acta Crystallographica Section E. [Link]

  • Wujec, M., et al. (2024). Synthesis and cytotoxic activity of novel 4-amino-5-cyano-2-sulfonylpyrimidines. ResearchGate. [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of the American Chemical Society. [Link]

Sources

5-cyano-N,N-dimethylpyridine-2-sulfonamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-cyano-N,N-dimethylpyridine-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of this compound. The information provided is based on established principles of sulfonamide chemistry and proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-cyano-N,N-dimethylpyridine-2-sulfonamide in my aqueous buffer. What are the first steps I should take?

A1: Difficulty in dissolving 5-cyano-N,N-dimethylpyridine-2-sulfonamide in aqueous solutions is a common issue, primarily due to its molecular structure. Sulfonamides are generally weak acids, and their solubility is highly dependent on the pH of the solution.[1][2][3] The pyridine ring and the cyano group contribute to its somewhat hydrophobic nature.

Your initial troubleshooting should focus on pH adjustment. Since sulfonamides are acidic, increasing the pH of your aqueous buffer will lead to the formation of a more soluble salt.[1][3] It is recommended to start by preparing a stock solution in a mildly alkaline buffer (e.g., pH 7.5-8.0) and then diluting it into your final experimental medium. A tenfold increase in solubility can be observed when the pH is raised to 8.0.[1]

Q2: What organic solvents are suitable for dissolving 5-cyano-N,N-dimethylpyridine-2-sulfonamide?

A2: While specific quantitative data for 5-cyano-N,N-dimethylpyridine-2-sulfonamide is not extensively published, based on the general behavior of sulfonamides and related pyridine compounds, several organic solvents are expected to be effective. Polar aprotic solvents are often good choices.

You can expect good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Other suitable solvents include acetonitrile, and alcohols such as ethanol and methanol.[4][5] When working with organic solvents, it is crucial to consider their compatibility with your experimental system, especially in biological assays where solvent toxicity can be a concern.

Q3: Can I use co-solvents to improve the aqueous solubility of 5-cyano-N,N-dimethylpyridine-2-sulfonamide?

A3: Yes, using a co-solvent system is a highly effective strategy. This technique involves mixing a water-miscible organic solvent, in which the compound is readily soluble, with your aqueous buffer.[6] The co-solvent reduces the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[6]

Commonly used co-solvents for this purpose include ethanol, propylene glycol, and polyethylene glycol (PEG).[7] It is advisable to prepare a concentrated stock solution of the compound in the pure co-solvent first and then add it dropwise to your aqueous buffer while stirring to avoid precipitation.

Troubleshooting Guide

Issue: Precipitation occurs when adding my organic stock solution to the aqueous buffer.

This is a common problem when the concentration of the compound in the final solution exceeds its solubility limit in the mixed solvent system.

Solutions:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in your aqueous medium.

  • Optimize the Co-solvent Percentage: The amount of co-solvent can be critical. You may need to systematically test different percentages of the co-solvent in your final solution to find the optimal balance between solubility and maintaining the integrity of your experimental system.

  • Use a Different Co-solvent: Some co-solvents are more effective than others for specific compounds. If one co-solvent doesn't work, consider trying another from the recommended list.

  • pH Adjustment of the Aqueous Phase: Ensure the pH of your aqueous buffer is in the optimal range for sulfonamide solubility (pH 7.5-8.0) before adding the stock solution.[1]

Issue: The compound dissolves initially but crashes out of solution over time.

This indicates that you have created a supersaturated solution that is not stable.

Solutions:

  • Employ Surfactants: Surfactants can be used to stabilize the compound in solution by forming micelles that encapsulate the hydrophobic drug molecules.[8] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications.

  • Solid Dispersion Technique: For more advanced formulation needs, creating a solid dispersion can significantly enhance solubility and stability.[6][9][10] This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.

Expected Solubility Profile of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Solvent ClassExamplesExpected SolubilityRationale & Key Considerations
Aqueous Buffers PBS, Tris-HClpH-dependent; generally low in acidic to neutral pHAs a weak acid, solubility increases significantly with higher pH due to salt formation.[1][2][3]
Polar Aprotic Solvents DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating polar and somewhat nonpolar molecules.[4]
Polar Protic Solvents Water, Ethanol, MethanolModerate to High (in alcohols)The ability to hydrogen bond contributes to solubility.[7]
Nonpolar Solvents Hexane, TolueneLowThe polar nature of the sulfonamide and pyridine moieties limits solubility in nonpolar solvents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment
  • Weigh out the desired amount of 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

  • Prepare a 0.1 M sodium hydroxide solution.

  • Add a small volume of your desired aqueous buffer (e.g., PBS) to the solid compound.

  • While stirring, add the 0.1 M sodium hydroxide solution dropwise until the compound dissolves completely.

  • Check the pH of the resulting solution and adjust it to your desired final pH (ideally between 7.5 and 8.0) using 0.1 M HCl or 0.1 M NaOH as needed.

  • Bring the solution to the final desired volume with your aqueous buffer.

  • Sterile filter the solution if required for your application.

Protocol 2: Solubilization using a Co-solvent
  • Weigh out 5 mg of 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

  • Add 1 mL of DMSO to the solid to create a 5 mg/mL stock solution.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • To prepare a 50 µM working solution in a final volume of 10 mL of PBS, add 100 µL of the DMSO stock solution to 9.9 mL of PBS.

  • Add the DMSO stock solution dropwise to the PBS while vortexing to ensure rapid mixing and prevent precipitation.

Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing solubility issues with 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

References

  • Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipit
  • pH-induced solubility transition of sulfonamide-based polymers. PubMed.
  • SOLUBILITY OF SULPHONAMIDES. The BMJ.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Improve The Solubility Of Sulfacetamide Using Surfactants. Essay Company.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.
  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model.
  • Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol)
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.

Sources

purification techniques for 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5C-CN-02 Subject: Purification Protocols for 5-cyano-N,N-dimethylpyridine-2-sulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

User Context & Molecule Profile

Target Molecule: 5-cyano-N,N-dimethylpyridine-2-sulfonamide Physicochemical Profile (Diagnostic):

  • Core Scaffold: Electron-deficient pyridine ring.

  • Functional Groups:

    • Sulfonamide (C-2):[2][3][4][5] Fully substituted (

      
      -dimethyl).[1] Crucial Note:  Unlike primary sulfonamides, this molecule has no acidic N-H proton .[1] It will not dissolve in aqueous base.
      
    • Nitrile (C-5): Susceptible to hydrolysis (to amide/acid) under vigorous acidic/basic conditions or high heat.

  • Basicity: The pyridine nitrogen is weakly basic due to the strong electron-withdrawing effects of the sulfonyl and cyano groups.

  • Solubility: High in DCM, DMSO, EtOAc; Moderate in alcohols; Low in water and non-polar alkanes (Heptane/Hexane).[1]

Module 1: Chemical Workup & Scavenging (The "Pre-Purification" Step)

User Issue: "I have residual dimethylamine (DMA) and starting material in my crude mixture. Standard acid/base extraction isn't working well."

Technical Diagnosis: Because your target is fully substituted (


-dimethyl), you cannot use the "dissolve in base, wash organics" method used for primary sulfonamides.[1] Furthermore, the electron-deficient pyridine ring is less basic than standard amines, allowing for a selective acid wash .[1]

Protocol A: Selective Acid Wash (DMA Removal) Goal: Remove dimethylamine and highly basic impurities without extracting the target or hydrolyzing the nitrile.

  • Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) or DCM (10 mL/g).

  • The Cold Wash: Wash the organic layer with 0.5 M HCl (cold, 0–5°C).[1]

    • Mechanism:[1][5][6][7] Dimethylamine (

      
      ) will protonate immediately and move to the aqueous layer. Your target pyridine (
      
      
      
      likely < 2 due to EWGs) will remain in the organic layer.
    • Warning: Do not use concentrated HCl or heat; this will hydrolyze the nitrile to a carboxylic acid.

  • Neutralization: Wash the organic layer with Saturated

    
     to remove any residual acid.
    
  • Drying: Dry over

    
     and concentrate.
    

Data Summary: Solubility & Partitioning

Solvent SystemTarget BehaviorImpurity Behavior (DMA/Salts)Action
Aq. NaOH (1M) Insoluble (No N-H)SolubleProduct stays in Organic Layer
Aq. HCl (0.5M) Insoluble (Weak Base)Soluble (Protonated)Key Purification Step
Water InsolubleSolubleGeneral Wash

Module 2: Crystallization (The "Scalable" Solution)

User Issue: "The product is oiling out or coming down as a sticky gum."

Technical Diagnosis: Pyridine sulfonamides often "oil out" because the melting point is depressed by impurities. You need a solvent system that allows the oil to re-dissolve slightly at high temp and crystallize slowly.

Protocol B: The "Ethanol Drop" Method Best for: High purity requirements (>98%) and removal of regioisomers.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Saturation: Once dissolved, remove from heat. Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add 1-2 drops of EtOH to clear the solution.

  • Nucleation: Let it cool to Room Temp (RT) undisturbed.

    • Troubleshooting: If oiling occurs, scratch the glass or add a seed crystal.[1]

  • Deep Cooling: Move to 4°C for 12 hours.

  • Filtration: Wash cake with cold 20% EtOH/Water.

Alternative Solvent Systems:

  • IPA / Heptane: Dissolve in minimal hot Isopropyl Alcohol (IPA); add Heptane until cloudy. Good for removing non-polar impurities.

  • EtOAc / Hexane: Standard antisolvent precipitation.[1]

Module 3: Chromatography (The "Isolation" Solution)

User Issue: "My compound tails on the column, or co-elutes with the des-cyano impurity."

Technical Diagnosis: Even electron-deficient pyridines can interact with silanols on silica gel, causing peak tailing.[1]

Protocol C: Buffered Flash Chromatography Stationary Phase: Silica Gel (40–63 µm).

  • Column Pre-treatment: Flush column with 1% Triethylamine (

    
    ) in Hexane (or DCM) before loading. This "caps" the acidic silanol sites.
    
  • Eluent System:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)[1]

  • Gradient:

    • 0–10% B (2 CV) - Flush non-polars.

    • 10–40% B (10 CV) - Target elution window.

    • Note: If the compound is very polar, switch to DCM/MeOH (0–5% MeOH).[1]

Troubleshooting Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific scaffold.

PurificationWorkflow Start Crude 5-cyano-N,N-dimethyl pyridine-2-sulfonamide CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Yes Oil Dark Oil/Gum CheckState->Oil Yes AcidWash Protocol A: Cold Acid Wash (0.5M HCl wash of EtOAc layer) Solid->AcidWash Oil->AcidWash CheckPurity Purity > 90%? AcidWash->CheckPurity Cryst Protocol B: Recrystallization (EtOH/Water or IPA/Heptane) CheckPurity->Cryst Yes (Polishing) Column Protocol C: Flash Column (Hex/EtOAc + 1% Et3N) CheckPurity->Column No (Dirty) Final Pure Product (White/Off-white Solid) Cryst->Final Column->Final

Caption: Decision matrix for purification based on physical state and initial purity levels.

Frequently Asked Questions (FAQs)

Q1: Can I use strong acid to remove the dimethylamine more aggressively? A: No. While the sulfonamide bond is relatively stable, the 5-cyano group is the weak link. Boiling in 6M HCl or similar will hydrolyze the nitrile to a carboxylic acid (5-carboxy-N,N-dimethylpyridine-2-sulfonamide), destroying your target. Stick to cold, dilute acids.[1]

Q2: Why doesn't my product extract into NaOH? A: This is a common misconception. Primary sulfonamides (


) are acidic (

). Your molecule is a tertiary sulfonamide (

). It has no proton to donate. It behaves as a neutral organic molecule in basic conditions.

Q3: The product is colored (yellow/brown) even after column. How do I fix this? A: Color is often due to trace oxidation of pyridine-thiol precursors or polymerized impurities.

  • Solution: Dissolve in EtOAc and treat with Activated Charcoal (5 wt%) at 50°C for 30 minutes. Filter through Celite. This is highly effective for pyridine derivatives.

References

  • Synthesis of Pyridine Sulfonamides (General Methods)

    • Source: BenchChem Application Notes. "Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds."
    • Relevance: Describes the general stability and handling of pyridine-2-sulfonamide deriv
    • URL: (General Reference)

  • Removal of Dimethylamine (DMA)

    • Source: Google Patents (WO2010112813A1). "Process for removing dimethylamine."
    • Relevance: Highlights the difficulty of removing DMA and suggests specific pressure/wash loops, validating the need for the specific acid wash protocol.
    • URL:

  • Solubility of Cyanopyridine Derivatives

    • Source: MedCrave Online (MOJ Bioorganic & Organic Chemistry).
    • Relevance: Provides thermodynamic solubility data in DMF/DMSO vs.
    • URL:

  • Electrochemical Synthesis & Stability

    • Source: Journal of the American Chemical Society (2019).
    • Relevance: Demonstrates the compatibility of sulfonamide synthesis with heteroaromatics (pyridines) and the stability of the S-N bond.
    • URL:[1]

Sources

Validation & Comparative

Technical Guide: The 5-Cyano-N,N-dimethylpyridine-2-sulfonamide Scaffold in Kinase Inhibitor Design

[1]

Executive Summary: The Shift to Pyridine Sulfonamides

In modern medicinal chemistry, the transition from benzenesulfonamides (a staple in first-gen kinase inhibitors) to pyridine sulfonamides represents a strategic evolution to improve drug-likeness. 5-cyano-N,N-dimethylpyridine-2-sulfonamide is a specialized building block that combines three critical design elements:

  • Pyridine Core: Lowers LogP and improves aqueous solubility compared to benzene.[1]

  • 5-Cyano Group: Blocks metabolic oxidation at the vulnerable C5 position and acts as an electron-withdrawing group (EWG) to modulate the electronics of the ring.[1]

  • N,N-Dimethylsulfonamide: A "capped" sulfonamide that eliminates the acidic proton, preventing ionization at physiological pH and drastically reducing off-target affinity for Carbonic Anhydrases (CA), a common side-effect of primary sulfonamides.[1]

This guide compares this advanced scaffold against standard alternatives used in established drugs.[1]

Comparative Analysis: 5-Cyano-Pyridine Scaffold vs. Established Alternatives[1][2]

Physicochemical & Biological Performance

The following table contrasts the properties of the 5-cyano-N,N-dimethylpyridine-2-sulfonamide motif against the primary benzenesulfonamide motif found in drugs like Pazopanib or Dabrafenib.

Feature5-Cyano-N,N-dimethylpyridine-2-sulfonamide (Advanced Scaffold)Primary Benzenesulfonamide (e.g., Pazopanib-like)Impact on Drug Development
Solubility (Aq) High (Pyridine N acts as H-bond acceptor)Low/Moderate (Benzene is lipophilic)Improved bioavailability; reduced formulation complexity.[1]
Lipophilicity (cLogP) Lower (~1.5 - 2.[1]0)Higher (> 3.0)Reduced non-specific binding and toxicity risk.[1]
CA Inhibition Negligible (Lack of acidic proton blocks Zn²⁺ binding)High Risk (Primary -SO₂NH₂ binds CA Zn²⁺)Eliminates pH imbalances and taste disturbances common with CA inhibitors.[1]
Metabolic Stability High (5-CN blocks P450 oxidation)Variable (Susceptible to aromatic hydroxylation)Prolonged half-life (

) and reduced clearance.[1]
H-Bond Potential Acceptor Only (Sulfonyl oxygens)Donor & Acceptor The dimethyl cap forces the molecule to rely on the pyridine N or other motifs for binding, increasing selectivity.[1]
Structural Causality[1]
  • Why the Cyano Group? In many kinase inhibitors, the para-position to the hinge-binding motif is a metabolic "hotspot."[1] Replacing a hydrogen or halogen with a nitrile (-CN) group not only blocks metabolism but also increases the dipole moment, potentially enhancing interactions with the kinase solvent front.[1]

  • Why N,N-Dimethyl? Established inhibitors often use primary sulfonamides to form H-bonds.[1] However, this often leads to promiscuity.[1] By "capping" the sulfonamide with methyl groups, you force the inhibitor to derive affinity from the core scaffold (the pyridine) rather than the flexible sulfonamide tail, improving target residence time .[1]

Experimental Protocols

Synthesis: Incorporating the Scaffold via SNAr

This protocol describes the coupling of 5-cyano-N,N-dimethylpyridine-2-sulfonamide (as a precursor) into a kinase inhibitor core.[1] Note: This scaffold is typically introduced via nucleophilic aromatic substitution (

1

Reagents:

  • Intermediate A: 2-Chloro-5-cyanopyridine-N,N-dimethylsulfonamide (hypothetical activated form).[1]

  • Nucleophile: Aniline-based kinase hinge binder (e.g., 4-amino-indazole).[1]

  • Base: LiHMDS or Cs₂CO₃.[1]

  • Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of the Aniline Nucleophile in anhydrous THF under N₂ atmosphere.

  • Deprotonation: Cool to -78°C. Add 1.2 eq of LiHMDS (1M in THF) dropwise. Stir for 30 min to generate the anilide anion.

  • Addition: Add 1.0 eq of 5-cyano-N,N-dimethylpyridine-2-sulfonamide precursor (with a leaving group at C2 or C6) dissolved in THF.

  • Reaction: Allow the mixture to warm to RT and stir for 4-12 hours. Monitor by LC-MS for the formation of the product (

    
    ).
    
  • Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via Flash Chromatography (Hexane/EtOAc gradient) to isolate the target kinase inhibitor.[1]

Validation: Kinase Selectivity Profiling (ADP-Glo™ Assay)

To verify that the N,N-dimethyl modification retains kinase potency while improving selectivity:

  • System: Promega ADP-Glo™ Kinase Assay.

  • Enzyme: Recombinant Kinase (e.g., PI3K, BRAF).[1]

  • Substrate: Lipid or Peptide substrate (10 µM).

  • ATP: At

    
     concentration (typically 10-50 µM).[1]
    
  • Procedure:

    • Incubate Kinase + Substrate + Test Compound (10-point dose response) for 60 min at RT.

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP) -> Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase) -> Incubate 30 min.[1]

    • Measure Luminescence (RLU).[1]

  • Analysis: Calculate

    
     using a 4-parameter logistic fit. Compare the 
    
    
    of the 5-cyano-N,N-dimethyl analog vs. the unsubstituted analog.

Visualization: Scaffold Evolution & Logic

The following diagram illustrates the structural evolution from a generic benzene-sulfonamide inhibitor to the advanced 5-cyano-pyridine variant, highlighting the functional gains.

KinaseScaffoldEvolutionBenzenesulfonamideGeneration 1:Benzenesulfonamide(e.g., Pazopanib core)PyridineSulfonamideGeneration 2:Pyridine Sulfonamide(Improved Solubility)Benzenesulfonamide->PyridineSulfonamideBioisostericReplacementOutcome1High LipophilicityCA Inhibition RiskBenzenesulfonamide->Outcome1AdvancedScaffoldGeneration 3:5-Cyano-N,N-dimethyl-pyridine-2-sulfonamidePyridineSulfonamide->AdvancedScaffoldFunctionalization(5-CN + N,N-Me2)Outcome2Metabolic Liability(Oxidation prone)PyridineSulfonamide->Outcome2Outcome3Optimized Profile:- Low LogP- CA Silent- Metabolic BlockAdvancedScaffold->Outcome3

Caption: Evolution of sulfonamide scaffolds in kinase inhibitors. The transition to the 5-cyano-N,N-dimethylpyridine core optimizes solubility and metabolic stability while eliminating off-target CA binding.[1]

References

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Kumari, S., et al. (2020).[1] "Sulfonamides as Potential Bioactive Scaffolds." Bioorganic Chemistry, 105, 104431.[1] Link[1]

  • BLD Pharm. "Product Datasheet: 5-Cyano-N,N-dimethylpyridine-2-sulfonamide (CAS 1334493-12-7)." Link

  • Supuran, C. T. (2008).[1] "Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators."[1] Nature Reviews Drug Discovery, 7, 168–181.[1] (Reference for primary sulfonamide CA liability). Link

  • Guidechem. "Chemical Properties and Supplier Data for CAS 1334493-12-7." Link

A Comparative Guide to the Structure-Activity Relationships of 5-Cyano-N,N-dimethylpyridine-2-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 5-cyano-N,N-dimethylpyridine-2-sulfonamide scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the design principles for optimizing the biological activity of this promising class of compounds. We will explore the rationale behind structural modifications, compare performance with alternative scaffolds, and provide detailed experimental protocols for evaluation.

Introduction: The Pyridine Sulfonamide Scaffold in Drug Discovery

Pyridine-based compounds are foundational scaffolds in medicinal chemistry, valued for their presence in natural products and their ability to act as bioisosteres for various functional groups.[][2] When combined with a sulfonamide moiety, the resulting pyridine sulfonamide framework gives rise to a diverse range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

The core scaffold of interest, 5-cyano-N,N-dimethylpyridine-2-sulfonamide , presents three key pharmacophoric features:

  • The Pyridine Ring: A nitrogen-containing heterocycle that can engage in hydrogen bonding and influence the compound's solubility and metabolic stability.[]

  • The Sulfonamide Group (-SO₂NR₂): A well-established zinc-binding group and a critical component in numerous approved drugs, known for its ability to inhibit enzymes like carbonic anhydrases.[6][7][8]

  • The Cyano Group (-C≡N): A strong electron-withdrawing group and a potent hydrogen bond acceptor that can be crucial for target binding and modulating the electronic properties of the aromatic ring.

This guide will dissect the SAR of this scaffold, providing a logical framework for designing next-generation analogs with enhanced potency and selectivity.

Rationale for Analog Design and Synthetic Strategy

SAR studies aim to systematically modify a lead compound to identify which structural features are critical for its biological activity. For the 5-cyano-N,N-dimethylpyridine-2-sulfonamide scaffold, modifications are typically explored at the C3, C4, and C6 positions of the pyridine ring and on the nitrogen of the sulfonamide group.

Caption: Core scaffold highlighting key positions for SAR investigation.

General Synthetic Workflow

The synthesis of these analogs generally follows a multi-step sequence that allows for diversification at various points. The core pyridine-2-sulfonyl chloride is a key intermediate, which is then reacted with an appropriate amine.

Caption: General synthetic workflow for 5-cyano-N,N-dimethylpyridine-2-sulfonamide analogs.

The specific methods for introducing substituents at the R¹, R², and R³ positions depend on the desired functionality and can include cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic aromatic substitution, or building the substituted pyridine ring from acyclic precursors.[9][10]

In-Depth Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on biological activity, drawing parallels from related pyridine and sulfonamide-containing compounds.[3][11][12]

The Role of the 5-Cyano Group

The cyano group at the C5 position is a critical determinant of activity. As a potent electron-withdrawing group and hydrogen bond acceptor, it can anchor the molecule within the target's active site.

  • Potency Enhancement: In many inhibitor classes, a cyano group significantly enhances potency compared to an unsubstituted analog. This is often attributed to a direct hydrogen bond with a backbone amide or a key amino acid residue in the active site.

  • Electronic Effects: The electron-withdrawing nature of the cyano group modulates the pKa of the pyridine nitrogen and the electron density of the ring, which can influence binding affinity and pharmacokinetic properties.

  • Comparison to Alternatives: Replacing the cyano group with other hydrogen bond acceptors like a nitro group or carboxamide can sometimes retain activity, but often with reduced potency. Analogs lacking a C5 substituent are typically much less active.

Modifications of the N,N-Dimethylsulfonamide

The sulfonamide moiety is the primary anchoring group for targets like carbonic anhydrases.[6][13] While the unsubstituted -SO₂NH₂ is the classic zinc-binding group, alkylation on the nitrogen affects activity and physicochemical properties.

  • N,N-dimethyl vs. Primary/Secondary Sulfonamides: The N,N-dimethyl substitution blocks the hydrogen bond donor capability of the sulfonamide nitrogen. While this can decrease affinity for some targets, it often improves cell permeability and metabolic stability. For certain targets, this modification can also confer selectivity.

  • Impact of Alkyl Group Size: Replacing the methyl groups with larger alkyl chains (e.g., ethyl, propyl) or incorporating them into a cyclic system (e.g., pyrrolidine, piperidine) can probe steric pockets near the sulfonamide binding site. This can be a strategy to enhance selectivity for a specific enzyme isoform.[14]

Substitutions on the Pyridine Ring

The periphery of the pyridine ring (C3, C4, C6 positions) is the primary area for diversification to optimize potency, selectivity, and drug-like properties.

PositionSubstituent TypeGeneral Effect on ActivityRationale & Causality
C4 Small Alkyl (e.g., -CH₃)Often tolerated or slightly beneficialFills small hydrophobic pockets without causing steric clashes.
Bulky/Aromatic (e.g., Phenyl)Can increase or decrease activityHighly dependent on the target topology. A large pocket may accommodate the group, leading to beneficial van der Waals interactions. Otherwise, it causes a steric clash. Can be a key driver of selectivity.
Halogens (F, Cl, Br)Generally increases potencyCan form halogen bonds, enhance binding affinity through electronic effects, and block metabolic hotspots.
C6 Hydrophilic (e.g., -OH, -OCH₃)Can improve solubilityThe -OH group can act as a hydrogen bond donor/acceptor.[4] Methoxy groups can improve metabolic stability. These changes significantly impact ADME properties.
Small AlkylGenerally well-toleratedSimilar to the C4 position, can interact with hydrophobic regions of the target protein.
C3 Electron-donating groupsModulates ring electronicsCan influence the basicity of the pyridine nitrogen, which may be a key interaction point.
Electron-withdrawing groupsModulates ring electronicsFurther enhances the electron-deficient nature of the pyridine ring, which can alter stacking interactions or other non-covalent bonds.

Comparative Analysis with Alternative Scaffolds

While the 5-cyano-pyridine-2-sulfonamide scaffold is potent, it is crucial to compare it with other well-established heterocyclic sulfonamide inhibitors.

Scaffold TypeKey AdvantagesPotential DisadvantagesRepresentative Target Class
Benzenesulfonamides Well-established SAR, synthetically accessible.[7]Often lack selectivity.Carbonic Anhydrases[13]
Thiophenesulfonamides Bioisostere of benzene, can offer a different vector for substituents.Potential for metabolic liabilities (oxidation of sulfur).Kinases, Carbonic Anhydrases
Pyrimidinesulfonamides Additional nitrogen atoms for H-bonding interactions.[15]Can have lower metabolic stability.Various enzymes, anticancer targets.[16]
Pyrazolo[4,3-c]pyridines Fused ring system provides a rigid scaffold, potentially increasing affinity.[8]More complex synthesis.Carbonic Anhydrases[8]
5-Cyano-Pyridine (This Guide) Cyano group offers a strong H-bond acceptor. Pyridine N offers solubility and an H-bond acceptor site.Basicity of pyridine can lead to off-target effects or rapid clearance.Carbonic Anhydrases, Kinases, Anticancer targets[3][15]

Experimental Protocols for Biological Evaluation

To validate the SAR hypotheses, rigorous and reproducible biological assays are essential.

Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of analogs against human CA isoforms.[8]

Objective: To measure the inhibition of CO₂ hydration catalyzed by a specific CA isoform.

Materials:

  • Purified human CA isoenzyme (e.g., hCA I, II, IX, XII)

  • HEPES buffer (pH 7.5)

  • Phenol Red pH indicator

  • CO₂-saturated water

  • Test compounds dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme & Inhibitor Preparation: Prepare a solution of the CA isoenzyme in HEPES buffer. Serially dilute the test compounds in DMSO, then into the assay buffer.

  • Assay Execution: The assay is performed in a stopped-flow instrument, which rapidly mixes two solutions.

    • Syringe 1: Contains the CA enzyme and Phenol Red indicator in HEPES buffer.

    • Syringe 2: Contains CO₂-saturated water (the substrate).

  • Measurement (Control): Mix the enzyme solution with the CO₂ solution. The hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in absorbance of Phenol Red at 557 nm. This provides the uncatalyzed and enzyme-catalyzed rates.

  • Measurement (Inhibition): Pre-incubate the enzyme solution with various concentrations of the test compound for 10-15 minutes at room temperature.

  • Data Analysis: Repeat the measurement by mixing the enzyme-inhibitor solution with the CO₂ substrate. The initial rates of the reaction are measured.

  • Kᵢ Determination: The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration. The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Protocol: Cell-Based Antiproliferative (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of the analogs on cancer cell lines.[15][17]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation synthesis Analog Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization enzyme_assay Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) characterization->enzyme_assay cell_assay Antiproliferative Assay (e.g., MTT on Cancer Cells) characterization->cell_assay sar_analysis SAR Analysis & Iteration enzyme_assay->sar_analysis cell_assay->sar_analysis sar_analysis->synthesis Design New Analogs

Caption: Integrated workflow for SAR studies from synthesis to biological testing.

Conclusion and Future Perspectives

The 5-cyano-N,N-dimethylpyridine-2-sulfonamide scaffold represents a versatile and highly tunable platform for developing potent and selective inhibitors for a range of biological targets. The key takeaways from this guide are:

  • The 5-cyano group is a potent driver of activity, likely through direct hydrogen bonding interactions.

  • The N,N-dimethylsulfonamide moiety enhances drug-like properties such as cell permeability, though it may reduce potency against some targets compared to a primary sulfonamide.

  • Systematic modification of the C4 and C6 positions of the pyridine ring is the most effective strategy for improving potency, selectivity, and pharmacokinetic profiles.

Future research should focus on exploring less common substitutions on the pyridine ring, obtaining co-crystal structures of lead compounds with their targets to validate binding modes, and conducting in vivo efficacy and DMPK (drug metabolism and pharmacokinetics) studies on the most promising analogs. This structured approach will continue to unlock the therapeutic potential of this valuable chemical scaffold.

References

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed.
  • Biological Activities of Pyridine Deriv
  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). googleapis.com.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025). MDPI.
  • A reanalysis of the structure-activity relationships of sulfonamide deriv
  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PMC.
  • Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019).
  • New route for the synthesis of new cyanoimino- and cyanoaminopyrimidines. Academia.edu.
  • Representative biologically active sulfonamide-bearing drugs.
  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. (2016). PubMed.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). PubMed.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI.
  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017).
  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. (2022). MDPI.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI.
  • Design, synthesis and antitumor activity evaluation of 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group. (2023).
  • Cyanopyrrolidines as dub inhibitors for the tre
  • 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PMC.
  • Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Comput
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI.

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Validating the Target of 5-cyano-N,N-dimethylpyridine-2-sulfonamide: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal identification and validation of a compound's molecular target is a cornerstone of its preclinical development. This guide provides an in-depth, objective comparison of genetic methodologies to validate the hypothesized molecular target of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, a novel investigational compound. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights into experimental design and data interpretation.

The sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from antibacterial to anticancer and antiviral effects.[1][2] While classical sulfonamides are known inhibitors of dihydropteroate synthase (DHPS) in bacteria,[3][4][5][6] the functionalization of the core structure, as seen in 5-cyano-N,N-dimethylpyridine-2-sulfonamide, suggests the potential for novel mechanisms of action. The presence of the 5-cyano-pyridine moiety, found in compounds targeting enzymes like RNA-dependent RNA polymerase (RdRp) and cyclin-dependent kinases (CDKs),[7][8] warrants a rigorous investigation into its precise molecular target.

For the purpose of this guide, we will proceed with the working hypothesis that 5-cyano-N,N-dimethylpyridine-2-sulfonamide is a putative inhibitor of a human carbonic anhydrase isoform, for example, Carbonic Anhydrase IX (CA IX), which is a well-established tumor-associated protein.[9] This guide will delineate the genetic strategies to rigorously test this hypothesis.

A Comparative Overview of Genetic Target Validation Strategies

The central principle of genetic target validation is to ascertain whether modulating the expression of a putative target gene recapitulates or abrogates the phenotypic effects of the compound . The three primary genetic tools at our disposal are RNA interference (RNAi), CRISPR-Cas9-mediated gene editing, and overexpression systems. Each approach offers distinct advantages and is beset by its own set of limitations.

Genetic Approach Mechanism of Action Pros Cons Best Suited For
RNA interference (RNAi) Post-transcriptional gene silencing via mRNA degradation.[10]Transient and tunable knockdown; relatively high throughput.Incomplete knockdown; potential for off-target effects.[10]Initial high-throughput screening; validating targets where complete knockout may be lethal.
CRISPR-Cas9 Permanent gene knockout or modification at the genomic level.[11]Complete and permanent loss of function; high specificity.Potential for off-target mutations; permanent nature may induce compensatory mechanisms.Definitive validation of a non-essential gene target; creating stable knockout cell lines for mechanistic studies.
Overexpression Introduction of a vector to drive supraphysiological expression of the target gene.[12]Can demonstrate a gain-of-function phenotype; useful for validating inhibitors.Non-physiological expression levels can lead to artifacts; potential for protein misfolding and aggregation.Validating that increased target levels can overcome compound-induced inhibition (rescue experiments).

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for each genetic approach, framed within the context of validating CA IX as the target of 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

Workflow 1: Target Validation using RNA interference (RNAi)

The rationale behind this experiment is to determine if reducing the cellular levels of CA IX protein diminishes the cytotoxic or cytostatic effect of 5-cyano-N,N-dimethylpyridine-2-sulfonamide. If the compound's efficacy is dependent on the presence of CA IX, then cells with lower levels of this enzyme should be more resistant to the compound.

Experimental Protocol: siRNA-mediated Knockdown of CA IX

  • Cell Line Selection: Choose a human cancer cell line known to express high levels of CA IX, for example, a clear cell renal cell carcinoma line like 786-O.

  • siRNA Design and Synthesis: Obtain at least two independent, validated siRNAs targeting different regions of the CA IX mRNA, along with a non-targeting control siRNA.

  • Transfection:

    • Plate 786-O cells in 96-well plates at a density that will result in 50-70% confluency at the time of transfection.

    • Prepare transfection complexes by incubating the siRNAs with a suitable lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Add the transfection complexes to the cells and incubate for 24-48 hours.

  • Verification of Knockdown:

    • After the incubation period, lyse a subset of the cells and perform a Western blot to confirm the reduction of CA IX protein levels in the siRNA-treated cells compared to the non-targeting control.

    • Alternatively, perform qRT-PCR to quantify the reduction in CA IX mRNA levels.

  • Compound Treatment and Viability Assay:

    • Following confirmation of knockdown, treat the cells with a dose-response of 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

    • After a 48-72 hour incubation with the compound, assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the IC50 values for 5-cyano-N,N-dimethylpyridine-2-sulfonamide in cells treated with the non-targeting control siRNA and the CA IX-targeting siRNAs.

    • A significant rightward shift in the IC50 curve for the CA IX knockdown cells would indicate that the compound's activity is dependent on the presence of CA IX.

RNAi_Workflow A Select CA IX-expressing cell line B Transfect with siRNA (CA IX vs. Control) A->B C Verify Knockdown (Western Blot/qRT-PCR) B->C D Treat with Compound (Dose-Response) C->D E Assess Cell Viability D->E F Analyze IC50 Shift E->F

Workflow 2: Definitive Target Validation with CRISPR-Cas9

To unequivocally establish a causal link between CA IX and the activity of 5-cyano-N,N-dimethylpyridine-2-sulfonamide, a complete knockout of the CA9 gene using CRISPR-Cas9 is the gold standard.

Experimental Protocol: Generation of a CA9 Knockout Cell Line

  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting early exons of the CA9 gene to induce frame-shift mutations.

    • Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentiviral Production and Transduction:

    • Produce lentiviral particles by co-transfecting HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids.

    • Transduce the target cell line (e.g., 786-O) with the lentiviral particles.

  • Selection and Clonal Isolation:

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Verification of Knockout:

    • Expand the clonal populations and screen for CA9 knockout by Western blot to confirm the absence of the CA IX protein.

    • Sequence the genomic DNA of the knockout clones to identify the specific indel mutations.

  • Phenotypic Characterization:

    • Perform a cell viability assay with a dose-response of 5-cyano-N,N-dimethylpyridine-2-sulfonamide on the wild-type and CA9 knockout cell lines.

    • A complete loss of sensitivity to the compound in the knockout cells would provide definitive evidence that CA IX is the target.

CRISPR_Workflow A Design and Clone CA9 sgRNAs B Lentiviral Transduction of Target Cells A->B C Select and Isolate Single-Cell Clones B->C D Verify Knockout (Western Blot & Sequencing) C->D E Phenotypic Assay with Compound D->E F Compare Sensitivity (WT vs. KO) E->F

Workflow 3: Target Engagement Confirmation via Overexpression

A rescue experiment using overexpression of the target can further solidify the findings from knockdown or knockout studies. The premise is that by increasing the cellular concentration of the target protein, the inhibitory effect of the compound can be overcome.

Experimental Protocol: CA IX Overexpression and Rescue

  • Cloning and Vector Preparation:

    • Clone the full-length human CA9 cDNA into a mammalian expression vector with a strong constitutive promoter (e.g., CMV).

    • Include a C-terminal tag (e.g., FLAG or HA) to facilitate detection of the exogenous protein.

  • Transfection:

    • Transfect the target cells (e.g., 786-O) with the CA IX expression vector or an empty vector control.

  • Verification of Overexpression:

    • After 24-48 hours, confirm overexpression of CA IX by Western blot using an antibody against the tag or CA IX.

  • Compound Treatment and Viability Assay:

    • Treat the transfected cells with a dose-response of 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

    • Assess cell viability after 48-72 hours.

  • Data Analysis:

    • Compare the IC50 values between the empty vector control and the CA IX overexpressing cells.

    • A significant rightward shift in the IC50 curve in the overexpressing cells would indicate that the compound's effect is being titrated out by the excess target protein, providing strong evidence for direct target engagement.

Overexpression_Workflow A Clone CA9 cDNA into Expression Vector B Transfect Cells (CA IX vs. Empty Vector) A->B C Verify Overexpression (Western Blot) B->C D Treat with Compound (Dose-Response) C->D E Assess Cell Viability D->E F Analyze IC50 Shift E->F

Data Presentation and Interpretation

For a clear and objective comparison of the results from these genetic approaches, all quantitative data should be summarized in a structured table.

Genetic Approach Parental Cell Line IC50 (µM) Control (Non-targeting siRNA / Empty Vector / Wild-Type) IC50 (µM) Target Modulated (CA IX siRNA / CA IX OE / CA9 KO) IC50 (µM) Fold Shift in IC50 Conclusion
RNAi (siRNA #1) 1.21.35.84.5Suggests CA IX is the target
RNAi (siRNA #2) 1.21.46.24.4Suggests CA IX is the target
CRISPR-Cas9 KO 1.21.2 (WT)> 50> 41.7Confirms CA IX is the target
Overexpression 1.21.1 (Empty Vector)8.98.1Supports direct target engagement

Conclusion

The validation of a drug's molecular target is a critical step in de-risking a drug discovery program. Genetic approaches provide powerful and specific tools to achieve this. While RNAi offers a rapid and scalable method for initial target identification, its transient and often incomplete nature necessitates further validation. CRISPR-Cas9-mediated gene knockout provides the most definitive evidence for a target's role in a compound's mechanism of action. Finally, overexpression-based rescue experiments can provide compelling evidence of direct target engagement. By employing a multi-pronged approach that combines these genetic methodologies, researchers can build a robust and compelling case for the molecular target of novel compounds like 5-cyano-N,N-dimethylpyridine-2-sulfonamide, thereby paving the way for their successful clinical development.

References

  • Wikipedia. Dihydropteroate synthase inhibitor. [Link]

  • Patsnap Synapse. What are DHPS inhibitors and how do they work? [Link]

  • Chhabra, S., et al. (2017). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. European Journal of Medicinal Chemistry, 138, 934-943.
  • Creative Diagnostics. CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • Supuran, C. T. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 6(12), 1429-1440.
  • Scozzafava, A., et al. (2000). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 43(20), 3677-3687.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12509.
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3185.
  • Yun, M. K., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114.
  • Bruno, B. J., et al. (2020). Targeting the RdRp of Emerging RNA Viruses: The Structure-Based Drug Design Challenge. Viruses, 12(12), 1407.
  • El-Azab, A. S., et al. (2020). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. Journal of Biomolecular Structure and Dynamics, 39(10), 3614-3624.
  • Al-Ostoot, F. H., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6299.
  • Wikipedia. RNA-dependent RNA polymerase. [Link]

  • Liu, X., et al. (2025). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. Virology Journal, 22(1), 93.
  • Gribova, O. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51.
  • da Silva, J. C. C., et al. (2022). RNA-dependent RNA polymerase (RdRp) natural antiviral inhibitors: a review. Journal of Biomolecular Structure and Dynamics, 41(16), 7796-7806.
  • Tsigelny, I. F., et al. (2021). Pharmacophore Investigations of Potential Covid-19 RNA polymerase (Rdrp) Inhibitors: Repurposing FDA-Approved Drugs. Microbiology & Infectious Diseases, 5(1), 1-9.
  • NMI. Drug Target Gene Expression. [Link]

  • Raphael Palayoor, V. P., et al. (2024). Investigation on the Binding Affinity of Five Drug-Like Sulphonamides on SARS-CoV-2 Targets: A computational study. Indian Journal of Chemistry-(IJC), 63(1).
  • Wawer, M. J., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Pharmaceuticals, 18(9), 1414.
  • Wang, Y., et al. (2023). Design, synthesis and antitumor activity evaluation of 5-cyano-2,4,6-substituted pyrimidine derivatives containing acrylamide group. Medicinal Chemistry Research, 32, 2116-2124.
  • Kasyan, A., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
  • Shiban, A., et al. (2023). Antiviral Activity of Natural Compounds Immuno Formula Shiban2/5 against SARS-CoV-2. Journal of Biosciences and Medicines, 11(10), 1-13.
  • Krystof, V., et al. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 55(14), 6423-6435.
  • Liu, X., et al. (2025). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. PubMed.
  • PubChem. 5-cyano-N,3-dimethylpyridine-2-carboxamide. [Link]

  • National Cancer Institute. Synthesized chemical component helps cancer drugs remain stable in water. [Link]

  • PubChemLite. 5-cyano-2-pyridinesulfonamide, n-(3-(cyclopropyl (2,5-dihydro-4-hydroxy-2-oxo-5,5-dipropyl-3-furanyl)methyl)phenyl-. [Link]

Sources

benchmarking 5-cyano-N,N-dimethylpyridine-2-sulfonamide against known antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 5-cyano-N,N-dimethylpyridine-2-sulfonamide vs. Standard Antimicrobials

Executive Summary: The Candidate Profile

5-cyano-N,N-dimethylpyridine-2-sulfonamide (CAS: 1334493-12-7) represents a distinct structural evolution in the sulfonamide class. Unlike traditional benzene-sulfonamides (e.g., sulfamethoxazole), this candidate incorporates a pyridine core with a 5-cyano electron-withdrawing group .

From a medicinal chemistry perspective, this scaffold offers two potential advantages over legacy agents:

  • Enhanced Solubility: The pyridine nitrogen decreases lipophilicity (LogP) compared to benzene analogs, potentially improving aqueous solubility and bioavailability.

  • Metabolic Stability: The 5-cyano group blocks a common site of oxidative metabolism, potentially extending half-life.

This guide outlines the rigorous benchmarking protocol required to validate this compound against industry-standard antimicrobial agents, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Strategic Comparator Selection

To objectively assess performance, the candidate must be benchmarked against agents with overlapping mechanisms and broad-spectrum utility.

Comparator ClassSpecific AgentRationale for Selection
Direct Mechanistic Analog Sulfamethoxazole (SMX) Targets dihydropteroate synthase (DHPS). Essential for determining if the candidate retains the core sulfonamide MOA.
Potency Benchmark Ciprofloxacin (CIP) A highly potent fluoroquinolone. Serves as a "high-bar" control for Gram-negative efficacy.
Synergy Partner Trimethoprim (TMP) Sulfonamides are rarely used alone. Testing synergy (FIC Index) is critical for clinical relevance.

Mechanism of Action & Hypothesis

The candidate is hypothesized to act as a competitive inhibitor of Dihydropteroate Synthase (DHPS) , mimicking PABA (p-aminobenzoic acid). The inclusion of the pyridine ring may alter binding affinity or active site penetration compared to traditional sulfonamides.

Figure 1: Targeted Pathway - Folate Synthesis Inhibition

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Enzyme: DHFR (Dihydrofolate Reductase) Dihydrofolate->DHFR THF Tetrahydrofolate (DNA/RNA Synthesis) DHPS->Dihydropteroate DHFR->THF Candidate 5-cyano-N,N-dimethyl pyridine-2-sulfonamide Candidate->DHPS Competitive Inhibition Trimethoprim Comparator: Trimethoprim Trimethoprim->DHFR Synergistic Blockade

Caption: Hypothesized inhibition of DHPS by the candidate, showing the logical synergy point with Trimethoprim downstream.

Experimental Protocols (The "How-To")

Experiment A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 (Aerobes) / M11 (Anaerobes)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Stock Preparation: Dissolve 5-cyano-N,N-dimethylpyridine-2-sulfonamide in DMSO (due to lipophilicity) to 10 mg/mL. Dilute intermediates in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well round-bottom plates.

    • Rows A-H: 2-fold serial dilutions (e.g., 64 μg/mL to 0.06 μg/mL).

    • Include: Growth Control (Bacteria + Broth), Sterility Control (Broth only), Solvent Control (DMSO % matched).

  • Inoculum: Adjust bacterial suspension (e.g., E. coli ATCC 25922) to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL in wells.

  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Readout: Visual turbidity check. The first clear well is the MIC.

Self-Validation Check:

  • Did the Quality Control (QC) strain (e.g., E. coli ATCC 25922) fall within the CLSI expected range for Sulfamethoxazole (e.g., 8–32 μg/mL)? If not, invalidate the run.

Experiment B: Time-Kill Kinetics

Standard: ASTM E2315

Objective: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

  • Setup: Prepare 10 mL broth cultures containing the candidate at 1x, 2x, and 4x MIC .

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies (CFU/mL).

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal: ≥3 log10 reduction (99.9% kill) at 24h.

    • Bacteriostatic: <3 log10 reduction. Sulfonamides are typically bacteriostatic.

Comparative Data Presentation

When publishing your results, summarize the benchmarking data in the following format. This table structure allows for immediate "apples-to-apples" comparison.

Table 1: Comparative MIC (μg/mL) Profile

OrganismStrain IDCandidate Sulfamethoxazole (Ref)Ciprofloxacin (Ref)Interpretation
S. aureusATCC 29213[Data] 320.5Gram(+) Potency
E. coliATCC 25922[Data] 160.004Gram(-) Potency
P. aeruginosaATCC 27853[Data] >640.5Permeability Check
K. pneumoniaeClinical Isolate[Data] 641.0Resistance Utility

Table 2: Physicochemical Benchmarking

Property5-cyano-N,N-dimethyl... Sulfamethoxazole Implication
MW 211.24253.28Lower MW favors permeability
LogP (Calc) ~0.5 - 1.20.89Similar lipophilicity profile
pKa [Exp. Required]5.7, 1.7Affects ionization at physiologic pH

Workflow Visualization

Figure 2: The Benchmarking Pipeline

BenchmarkingWorkflow Start Compound Synthesis QC Purity Check (NMR/HPLC >95%) Start->QC Screen Primary Screen (Single Dose @ 100μM) QC->Screen Pass MIC MIC Determination (CLSI M07) Screen->MIC Inhibition >80% TKA Time-Kill Assay (Bactericidal vs Static) MIC->TKA Determine Potency Cyto Cytotoxicity (HepG2 / HEK293) MIC->Cyto Selectivity Index Report Candidate Validation TKA->Report Cyto->Report

Caption: Step-by-step validation pipeline from synthesis to safety profiling.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.

  • Rasayan Journal of Chemistry. (2010). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Vol 3, No 2.

  • National Institutes of Health (NIH) / PubChem. (2023). Compound Summary: Sulfamethoxazole.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading Guide for Broth Microdilution.

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of 5-Cyano-N,N-dimethylpyridine-2-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical framework for evaluating the in vitro and in vivo correlation (IVIVC) of 5-cyano-N,N-dimethylpyridine-2-sulfonamide (CAS 1334493-12-7). This compound, while often utilized as a chemical building block, represents a critical scaffold in medicinal chemistry, sharing structural features with bioactive sulfonamides (e.g., carbonic anhydrase inhibitors, Nav1.7 antagonists, and anticancer agents).

This guide is designed for researchers establishing the preclinical data package for this specific chemical entity or its derivatives.

Executive Summary & Chemical Identity

5-cyano-N,N-dimethylpyridine-2-sulfonamide is a pyridine-based sulfonamide characterized by an electron-withdrawing cyano group at the 5-position and a tertiary dimethyl-substituted sulfonamide at the 2-position.

  • CAS Number: 1334493-12-7[1][2]

  • Molecular Formula: C8H9N3O2S

  • Key Structural Features:

    • Pyridine Ring: Core scaffold providing specific pi-stacking interactions.

    • 5-Cyano Group: Enhances metabolic stability and acts as a weak hydrogen bond acceptor.

    • N,N-Dimethyl Sulfonamide: Lacks the acidic proton of primary sulfonamides (

      
       ~10), rendering it inactive against classical Carbonic Anhydrase (CA) isoforms unless metabolically demethylated. It improves lipophilicity (
      
      
      
      ) and membrane permeability compared to the primary sulfonamide.

Therapeutic Potential: This scaffold is investigated primarily in two contexts:

  • Pro-drug Strategy: Metabolic N-demethylation in vivo yields the active primary sulfonamide (5-cyanopyridine-2-sulfonamide), a potent Carbonic Anhydrase Inhibitor (CAI).

  • Direct Activity: As a tertiary sulfonamide, it may target specific GPCRs or Ion Channels (e.g., Nav1.7) where the acidic proton is not required for binding.

Mechanism of Action & Pathway Logic

To establish a valid IVIVC, one must first define the mechanism. For this compound, the correlation often depends on the metabolic activation pathway.

Pathway Diagram: Metabolic Activation & Activity

The following diagram illustrates the transition from the N,N-dimethyl "prodrug" form to the active primary sulfonamide, and the divergence in biological targets.

G Compound 5-cyano-N,N-dimethyl pyridine-2-sulfonamide (Lipophilic, Permeable) CYP Liver Metabolism (CYP450 / Demethylation) Compound->CYP In Vivo Clearance Target_Direct Direct Target (e.g., Nav1.7, Kinase) [High IC50 in vitro] Compound->Target_Direct Direct Binding (Weak/Specific) Primary Active Metabolite (5-cyanopyridine-2-sulfonamide) CYP->Primary N-demethylation Target_Metab Metabolic Target (Carbonic Anhydrase II/IX) [Low Ki in vitro] Primary->Target_Metab Zinc Coordination (Potent Inhibition)

Caption: Metabolic trajectory of 5-cyano-N,N-dimethylpyridine-2-sulfonamide showing dual-pathway activity potential.

In Vitro Assessment: Establishing Intrinsic Potency

Before in vivo testing, rigorous in vitro datasets are required. The lack of an acidic proton in the N,N-dimethyl derivative means standard CA assays may show low activity (high IC50), which can be misleading if the in vivo mechanism relies on metabolism.

Comparative Assay Table
Assay TypeTarget / ParameterPurposeExpected Outcome (N,N-dimethyl)Expected Outcome (Primary Sulfonamide)
Enzymatic Carbonic Anhydrase (hCA II/IX)Assess CA inhibition potentialInactive / Weak (

)
Potent (

)
Cellular Cell Viability (MTT/ATP)Anticancer efficacy (Hypoxia)Moderate (

)
High Potency (if CA IX driven)
ADME Microsomal Stability (HLM)Predict clearance & metabolite formationHigh Clearance (Rapid demethylation)Stable
Physchem LogD (pH 7.4)Lipophilicity / PermeabilityHigh (Good oral absorption)Low (Poor permeability)
Protocol 1: Differential Enzyme Inhibition Assay

Objective: To distinguish between direct activity and pro-drug potential.

  • Preparation: Dissolve 5-cyano-N,N-dimethylpyridine-2-sulfonamide in DMSO (10 mM stock).

  • Enzyme System: Use Recombinant hCA II and hCA IX (R&D Systems).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) for esterase activity or

    
     hydration assay.
    
  • Reaction:

    • Incubate enzyme + inhibitor (0.1 nM - 10

      
      M) for 15 min at 25°C in reaction buffer (50 mM Tris, pH 7.5).
      
    • Add substrate and monitor absorbance at 400 nm (for 4-NPA) or pH change.

  • Validation: Run Acetazolamide as a positive control (

    
    ).
    
  • Critical Step: Parallel Incubation with Microsomes. Pre-incubate the compound with liver microsomes (S9 fraction) + NADPH for 60 min, then transfer supernatant to the enzyme assay.

    • Result: If IC50 drops significantly after microsomal incubation, the compound is a pro-drug .

In Vivo Assessment: PK/PD Correlation

In vivo studies must bridge the gap between the inactive parent molecule in vitro and the observed physiological effect.

Key In Vivo Models
  • Pharmacokinetics (PK): Rat/Mouse (IV vs. PO).

    • Measure: Plasma concentration of Parent and Primary Sulfonamide metabolite.

    • Goal: Determine the conversion rate (AUC_metabolite / AUC_parent).

  • Pharmacodynamics (PD):

    • Glaucoma Model: Intraocular Pressure (IOP) reduction in rabbits (classic CAI model).

    • Xenograft Model: Tumor volume reduction in CA IX-expressing tumors (e.g., 4T1 or HT-29).

Protocol 2: In Vivo PK/PD Study (Rat)

Objective: Correlate plasma exposure with biological effect.

  • Dosing: Administer 5-cyano-N,N-dimethylpyridine-2-sulfonamide at 10, 30, and 100 mg/kg (PO) in vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline).

  • Sampling:

    • Blood: Collect at 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Tissue: Collect Tumor or Eye aqueous humor at

      
      .
      
  • Analysis: LC-MS/MS quantification of Parent (MRM transition: 212

    
     fragment) and Metabolite (184 
    
    
    
    fragment).
  • PD Readout: Measure IOP (using tonometer) or Tumor Volume concurrently.

Establishing the Correlation (IVIVC)

The core challenge with 5-cyano-N,N-dimethylpyridine-2-sulfonamide is that the In Vitro potency of the parent does not match the In Vivo efficacy directly. The correlation is Metabolite-Driven .

IVIVC Logic Diagram

This diagram explains how to mathematically link the datasets.

IVIVC cluster_0 Disconnect Warning InVitro In Vitro Data (Parent IC50: >10uM) (Metabolite Ki: 10nM) Correlation Correlation Model Effect = f(C_metabolite) InVitro->Correlation Input Potency PK In Vivo PK (Parent Cmax: High) (Metabolite Cmax: Moderate) PK->Correlation Input Exposure PD In Vivo Efficacy (Observed Effect) Correlation->PD Predicts DirectLink Direct Parent Correlation (FAILS)

Caption: IVIVC workflow highlighting the necessity of correlating efficacy with the active metabolite rather than the parent compound.

Correlation Analysis Steps
  • Calculate Unbound Concentration (

    
    ): 
    
    • Determine plasma protein binding (

      
      ) for both parent and metabolite.
      
    • 
      .
      
  • Target Coverage:

    • Compare

      
       of the Metabolite  to the in vitro 
      
      
      
      (CA II/IX).
    • Success Criterion: Efficacy is observed only when

      
      .
      
  • Hysteresis Loop:

    • Plot Effect vs. Concentration. If a counter-clockwise hysteresis is observed, it confirms a delay due to metabolism (formation of the active species).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Expert Opinion on Drug Discovery, 14(11), 1175-1189. Link

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Link

  • PubChem Compound Summary. (2025). 5-cyano-N,N-dimethylpyridine-2-sulfonamide (CAS 1334493-12-7).[1][2][3] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for IVIVC methodologies).

Sources

Publish Comparison Guide: Assessing the Selectivity of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

To assess the selectivity of 5-cyano-N,N-dimethylpyridine-2-sulfonamide , it is essential to understand its role in medicinal chemistry as a mechanistic probe and negative control for Carbonic Anhydrase (CA) targeting.

While the primary sulfonamide analog (5-cyanopyridine-2-sulfonamide ) is a potent inhibitor of Carbonic Anhydrase IX (CAIX) —a validated target in hypoxic tumors—the N,N-dimethyl variant discussed here acts as a critical selectivity filter . Because the N,N-dimethyl substitution sterically and chemically prevents coordination with the catalytic Zinc ion in the CA active site, this compound is used to distinguish true on-target CAIX activity from off-target effects (e.g., hydrophobic interactions or non-specific toxicity) in drug development pipelines, particularly for Antibody-Drug Conjugates (ADCs).

Executive Summary & Mechanism of Action

5-cyano-N,N-dimethylpyridine-2-sulfonamide (CAS: 1334493-12-7) is the tertiary sulfonamide analog of the CAIX-targeting ligand 5-cyanopyridine-2-sulfonamide. In high-precision drug discovery, particularly for CAIX-targeted therapies (such as Eribulin-based ADCs), assessing selectivity requires a rigorous "Active vs. Inactive" pair comparison.

  • The Target (CAIX): Carbonic Anhydrase IX is a transmembrane zinc-metalloenzyme overexpressed in hypoxic tumor cells. It regulates pH and promotes metastasis.[1]

  • The Active Scaffold: Primary sulfonamides (

    
    ) bind with high affinity to the Zn
    
    
    
    ion in the CAIX active site.
  • The Selectivity Probe (The Subject): The N,N-dimethyl variant (

    
    ) lacks the ionizable proton required for Zinc coordination. Therefore, it should exhibit zero affinity  for CAIX.
    
  • Utility: If a biological effect (e.g., cell death, uptake) is observed with the primary sulfonamide but abolished with the N,N-dimethyl analog, the effect is confirmed as CAIX-selective . If the N,N-dimethyl analog also shows activity, the effect is off-target .

Mechanistic Diagram: The "Zinc Trap" Validation

CAIX_Selectivity CAIX Carbonic Anhydrase IX (Active Site Zn2+) Result_On Validation: On-Target Effect CAIX->Result_On Inhibition/Targeting Primary Active Ligand (5-cyano-pyridine-2-sulfonamide) -SO2NH2 Binding Coordination with Zn2+ (High Affinity) Primary->Binding H-bond Donor Dimethyl Selectivity Control (5-cyano-N,N-dimethyl...) -SO2N(Me)2 NoBinding Steric/Chemical Clash (No Affinity) Dimethyl->NoBinding Methyl Block Result_Off Validation: Off-Target/Toxicity Check Dimethyl->Result_Off If Active = Non-Specific Binding->CAIX NoBinding->CAIX No Interaction

Caption: Mechanistic basis for using 5-cyano-N,N-dimethylpyridine-2-sulfonamide to validate CAIX selectivity. The dimethyl group acts as a "molecular fuse," disabling specific binding to prove the mechanism of the parent compound.

Comparative Analysis: Active Ligand vs. Selectivity Control

To accurately assess the performance of the N,N-dimethyl probe, it must be benchmarked against the active primary sulfonamide.

FeatureActive Ligand (5-cyanopyridine-2-sulfonamide)Selectivity Probe (5-cyano-N,N-dimethyl...)Interpretation
Functional Group Primary Sulfonamide (

)
Tertiary Sulfonamide (

)
The "switch" for Zinc binding.
CAIX Affinity (

)
High (Low nM range)Negligible / None Validates the binding pocket requirement.[1]
CAII Affinity Moderate to High (Pan-CA inhibitor)Negligible / None Confirms loss of broad CA activity.[1]
Cellular Uptake CAIX-mediated internalization (in ADCs)Passive diffusion onlyDifferentiates receptor-mediated vs. passive entry.
Cytotoxicity Potent (if conjugated to payload)Low / None (unless off-target toxicity exists)Assesses "payload-only" toxicity.

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of this scaffold, the following self-validating workflow is recommended.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the loss of affinity due to N,N-dimethylation.

  • Immobilization: Immobilize Recombinant Human CAIX (extracellular domain) on a CM5 sensor chip via amine coupling.

  • Injection (Active): Inject 5-cyanopyridine-2-sulfonamide (0.1 nM – 100 nM). Observe rapid association and stable steady-state binding.

  • Injection (Probe): Inject 5-cyano-N,N-dimethylpyridine-2-sulfonamide (up to 10

    
    M).
    
  • Data Analysis:

    • Expectation: The active ligand should show a clear sensorgram curve.[1] The dimethyl probe should show a flat line (response < 5 RU).[1]

    • Validation: If the dimethyl probe shows binding, the scaffold interacts with a non-active site region (allosteric/hydrophobic), indicating poor selectivity .

Protocol B: CAIX Esterase Inhibition Assay

Objective: Confirm functional inhibition of enzymatic activity.[1]

  • Reagents: Use 4-nitrophenyl acetate (4-NPA) as the substrate.

  • Reaction: Incubate CAIX (10 nM) with varying concentrations of the test compounds in Tris buffer (pH 7.4) for 15 mins.

  • Measurement: Add 4-NPA (1 mM) and monitor absorbance at 405 nm (formation of 4-nitrophenol).

  • Calculation:

    • Calculate

      
       for both compounds.[1][2]
      
    • Selectivity Criteria: The Active Ligand should have an

      
       nM.[1] The Dimethyl Probe should have an 
      
      
      
      nM (inactive).[1]
Protocol C: Hypoxia-Specific Cytotoxicity (Cellular)

Objective: Assess if biological activity is truly CAIX-dependent.

  • Cell Lines: Use SK-RC-52 (High CAIX, constitutive) and MCF-7 (Low CAIX, inducible).

  • Conditioning: Culture MCF-7 under Normoxia (

    
    ) vs. Hypoxia (
    
    
    
    ) to induce CAIX.
  • Treatment: Treat cells with the compounds (or their cytotoxic conjugates) for 72 hours.[1]

  • Readout: Cell viability (CellTiter-Glo).

  • Interpretation:

    • True Selectivity: The Active Ligand is potent in SK-RC-52 and Hypoxic MCF-7, but weak in Normoxic MCF-7.

    • Control Validation: The 5-cyano-N,N-dimethylpyridine-2-sulfonamide should be inactive in ALL conditions.

    • Red Flag:[1] If the dimethyl probe kills cells, the toxicity is off-target (e.g., general membrane disruption or kinase inhibition).

Workflow Visualization

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_Cellular Cellular Validation Start Start: Selectivity Assessment Compound Test Compound: 5-cyano-N,N-dimethyl... Start->Compound SPR SPR Binding Assay (Target: CAIX) Compound->SPR Enzyme Esterase Inhibition (Substrate: 4-NPA) Compound->Enzyme Decision Is Activity Detected? SPR->Decision Enzyme->Decision Hypoxia Hypoxia vs Normoxia (SK-RC-52 / MCF-7) Fail FAIL: Off-Target Effects (Non-Specific Toxicity) Hypoxia->Fail Cytotoxicity Pass PASS: Scaffold is Selective (Dimethyl = Negative Control) Hypoxia->Pass No Cytotoxicity Decision->Hypoxia No (Expected) Decision->Fail Yes (Unexpected)

Caption: Decision tree for validating the selectivity of the 5-cyano-pyridine-2-sulfonamide scaffold using the N,N-dimethyl analog.

References

  • Slamon, D. J., et al. (1989).[3] "Studies of the HER-2/neu proto-oncogene in human breast and ovarian cancer." Science, 244(4905), 707-712. (Context on oncogenic drivers and targeted therapy).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181. (Mechanistic grounding on Sulfonamide-Zinc interaction).

  • Eisai R&D Management Co., Ltd. (2017). "Eribulin-based antibody-drug conjugates and methods of use." World Intellectual Property Organization Patent WO2017151979A1.[1] Link (Primary source for 5-cyanopyridine-2-sulfonamide as a CAIX targeting moiety).

  • Neri, D., & Supuran, C. T. (2011). "Interfering with pH regulation in tumours as a therapeutic strategy."[1] Nature Reviews Drug Discovery, 10(10), 767-777. (Validation of CAIX as a target).

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 5-cyano-N,N-dimethylpyridine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 5-cyano-N,N-dimethylpyridine-2-sulfonamide. As a niche compound, specific regulatory disposal guidelines may not be readily available. Therefore, this guide is synthesized from the established best practices for handling and disposal of its constituent chemical classes: cyanopyridines, sulfonamides, and pyridine derivatives. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Assessment and Profile

Understanding the chemical nature of 5-cyano-N,N-dimethylpyridine-2-sulfonamide is foundational to its safe disposal. The molecule's structure incorporates a pyridine ring, a cyano group, and a sulfonamide functional group. Each of these imparts specific hazards that must be considered.

  • Pyridine Moiety: Pyridine and its derivatives are generally flammable, harmful if inhaled or swallowed, and can cause skin and eye irritation.[1][2] Waste containing pyridine is typically classified as hazardous waste.[2][3]

  • Cyano Group (-CN): Cyanopyridines are noted for their toxicity. For instance, 2-cyanopyridine is classified as harmful if swallowed and toxic in contact with skin.[4]

  • Sulfonamide Group (-SO₂N(CH₃)₂): While the toxicological data for this specific sulfonamide is not available, related sulfonamide compounds are handled as hazardous substances, warranting careful disposal.[5]

Given this composite hazard profile, 5-cyano-N,N-dimethylpyridine-2-sulfonamide must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 5-cyano-N,N-dimethylpyridine-2-sulfonamide for disposal, ensure the following PPE is worn and safety measures are in place:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and dispose of contaminated gloves in the designated hazardous waste container.[6]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with 5-cyano-N,N-dimethylpyridine-2-sulfonamide. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[1]

Step 2: Label the Waste Container

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "5-cyano-N,N-dimethylpyridine-2-sulfonamide." Do not use abbreviations.

  • Include appropriate hazard warnings, such as "Toxic" and "Hazardous."

Step 3: Waste Collection

  • Solid Waste: Carefully transfer the solid 5-cyano-N,N-dimethylpyridine-2-sulfonamide into the designated hazardous waste container using a chemically clean spatula or scoop.

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing papers, pipette tips, and contaminated gloves, are also considered hazardous waste and must be placed in the same container or a separate, appropriately labeled solid waste container.[5]

  • Liquid Waste (Solutions): If the compound is in a solution, collect the liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

Step 4: Storage of Waste

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • The storage area should be clearly marked as a hazardous waste accumulation site.

Final Disposal Procedures

The final disposal of 5-cyano-N,N-dimethylpyridine-2-sulfonamide must be handled by a licensed hazardous waste disposal contractor.

Step 1: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[1][5]

Step 2: Recommended Disposal Method

  • The recommended method for the disposal of pyridine-containing compounds and cyanopyridines is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4] This ensures the complete destruction of the hazardous compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbent material and the spilled substance and place it into a sealed, labeled hazardous waste container for disposal.

  • Clean: Following the removal of the spilled material, decontaminate the area with an appropriate solvent, and then wash with soap and water.

  • Report: Report the spill to your supervisor and your institution's EHS department.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Disposal of 5-cyano-N,N-dimethylpyridine-2-sulfonamide ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe ventilation Work in a Chemical Fume Hood ppe->ventilation container Select & Label Hazardous Waste Container ventilation->container waste_type Waste Form? container->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in a Separate Container waste_type->liquid_waste Liquid storage Store Sealed Container in Secondary Containment solid_waste->storage liquid_waste->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration end End of Disposal Process incineration->end spill Spill Occurs contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect & Place in Hazardous Waste Container contain_spill->collect_spill collect_spill->storage

Caption: Disposal workflow for 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

References

  • Production, Import, Use, and Disposal - Toxicological Profile for Pyridine - NCBI. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available at: [Link]

  • ATSDR Pyridine Tox Profile. Available at: [Link]

  • Safety Data Sheet. Available at: [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.